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  • Product: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
  • CAS: 871269-15-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Sulfonamides In the ever-evolving theater of medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Sulfonamides

In the ever-evolving theater of medicinal chemistry and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Its unique combination of chemical stability, hydrogen bonding capabilities, and stereoelectronic properties has cemented its role in a vast array of pharmaceuticals and functional materials. This guide delves into the chemical landscape of a specific, yet underexplored, derivative: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide . While direct experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive technical guide, leveraging established chemical principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. As senior application scientists, we recognize that the path to innovation often involves navigating uncharted territory. This guide is crafted to be your compass, grounding theoretical postulations in the solid bedrock of organic chemistry, thereby empowering you to confidently synthesize and explore the potential of this novel molecule.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. This section outlines the identity and predicted physicochemical characteristics of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, benchmarked against its well-characterized precursor, 5-Bromo-2-methoxybenzenesulfonamide.

Chemical Structure and Identifiers
  • IUPAC Name: 5-Bromo-N-(tert-butyl)-2-methoxybenzenesulfonamide

  • Molecular Formula: C₁₁H₁₆BrNO₃S

  • Molecular Weight: 322.22 g/mol

  • CAS Number: Not available (as of the latest update)

Physicochemical Properties: A Comparative Analysis

The introduction of the N-t-butyl group is anticipated to significantly influence the physicochemical properties of the parent sulfonamide. The following table presents a comparative summary of the known properties of the precursor and the predicted properties of the target compound.

Property5-Bromo-2-methoxybenzenesulfonamide (Precursor)5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (Target Compound - Predicted)Rationale for Prediction
Molecular Weight 266.11 g/mol 322.22 g/mol Addition of a C₄H₉ group and loss of one H.
Melting Point SolidLikely a crystalline solid, with a potentially lower melting point than the precursor due to disruption of intermolecular hydrogen bonding.The bulky t-butyl group will sterically hinder the formation of the strong hydrogen-bonded lattice observed in primary sulfonamides.
Solubility Sparingly soluble in water, soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.Increased solubility in nonpolar organic solvents (e.g., hexanes, toluene) and decreased solubility in polar protic solvents (e.g., water, methanol).The large, nonpolar t-butyl group significantly increases the lipophilicity of the molecule.
pKa The sulfonamide N-H is weakly acidic.The absence of the acidic N-H proton.The nitrogen atom is fully substituted.
LogP ~1.1Predicted to be significantly higher (>2.5).The addition of the hydrophobic t-butyl group will increase the partition coefficient.

Strategic Synthesis Pathway

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can be logically approached in a three-stage process, commencing from readily available starting materials. This section provides a detailed, step-by-step methodology, explaining the causality behind the experimental choices.

Synthesis_Pathway cluster_0 Stage 1: Electrophilic Aromatic Substitution cluster_1 Stage 2: Amination cluster_2 Stage 3: N-Alkylation A 4-Bromoanisole B 5-Bromo-2-methoxybenzenesulfonyl chloride A->B Chlorosulfonic acid C 5-Bromo-2-methoxybenzenesulfonamide B->C Ammonia D 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide C->D t-Butanol, HfCl₄ (cat.)

Caption: Proposed three-stage synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Stage 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

The journey begins with the chlorosulfonation of a commercially available and cost-effective starting material, 4-bromoanisole.

  • Reaction: Electrophilic aromatic substitution.

  • Reagent Rationale: Chlorosulfonic acid is a powerful electrophilic reagent that readily introduces the chlorosulfonyl group onto activated aromatic rings. The methoxy group of 4-bromoanisole is a strong activating group and an ortho-, para-director. Due to the para-position being blocked by the bromine atom, the sulfonation will be directed to the ortho position.

Experimental Protocol:

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Charge the flask with 4-bromoanisole (1.0 equivalent).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0-4.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid product, 5-bromo-2-methoxybenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the product under vacuum. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

The synthesized sulfonyl chloride is then converted to the primary sulfonamide through amination.

  • Reaction: Nucleophilic substitution at the sulfonyl group.

  • Reagent Rationale: Ammonia is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide.[1]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve the crude 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • A white precipitate of the sulfonamide will form. Continue stirring for 1-2 hours at room temperature.

  • If an aqueous ammonium hydroxide solution was used, add a sufficient amount of water to dissolve the ammonium chloride byproduct.

  • Collect the solid 5-Bromo-2-methoxybenzenesulfonamide by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted sulfonyl chloride.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Stage 3: Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

The final step involves the N-alkylation of the primary sulfonamide with a tert-butyl group. This transformation is often challenging due to the steric hindrance of the t-butyl group and the electronic deactivating effect of the sulfonamide group.

  • Reaction: N-alkylation of a sulfonamide.

  • Reagent Rationale: Direct alkylation with t-butyl halides is often inefficient due to elimination reactions. A more effective approach involves the use of t-butanol in the presence of a Lewis acid catalyst, such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄).[2] These catalysts activate the t-butanol, facilitating the nucleophilic attack by the sulfonamide nitrogen.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methoxybenzenesulfonamide (1.0 equivalent), t-butanol (1.5-2.0 equivalents), and a catalytic amount of hafnium tetrachloride (3-5 mol%).

  • Add a high-boiling point aprotic solvent such as N-methylpyrrolidone (NMP) or diphenyl ether.[2]

  • Heat the reaction mixture to 150°C and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove the catalyst and any remaining t-butanol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount to confirming the identity and purity of a newly synthesized compound. Based on the proposed structure, the following spectroscopic signatures are predicted for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Spectroscopic TechniquePredicted Chemical Shifts/SignalsRationale
¹H NMR (CDCl₃) δ ~7.8-8.0 (d, 1H, Ar-H ortho to SO₂), δ ~7.4-7.6 (dd, 1H, Ar-H meta to SO₂), δ ~6.9-7.1 (d, 1H, Ar-H ortho to OMe), δ ~3.9-4.1 (s, 3H, OCH₃), δ ~1.3-1.5 (s, 9H, C(CH₃)₃)The aromatic protons will exhibit characteristic splitting patterns based on their positions relative to the electron-withdrawing sulfonyl group and the electron-donating methoxy group. The t-butyl group will appear as a sharp singlet due to the nine equivalent protons.
¹³C NMR (CDCl₃) δ ~155-158 (Ar-C-OMe), δ ~135-140 (Ar-C-SO₂), δ ~130-135 (Ar-C-Br), δ ~110-125 (other Ar-C), δ ~60-65 (C(CH₃)₃), δ ~55-58 (OCH₃), δ ~29-31 (C(CH₃)₃)The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.
FT-IR (KBr) ~2970 cm⁻¹ (C-H stretch, t-butyl), ~1340 cm⁻¹ (asymmetric SO₂ stretch), ~1160 cm⁻¹ (symmetric SO₂ stretch), ~1250 cm⁻¹ (C-O stretch, aryl ether), ~1020 cm⁻¹ (C-N stretch)The absence of an N-H stretch (around 3300 cm⁻¹) and the presence of characteristic absorptions for the sulfonyl, t-butyl, and methoxy groups will be key indicators of the successful synthesis.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 321/323 (due to bromine isotopes), characteristic fragmentation patterns including loss of the t-butyl group (M-57).The mass spectrum will confirm the molecular weight and provide structural information through analysis of the fragmentation pattern.

Reactivity and Potential Applications

The unique structural features of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide open up a range of possibilities for its application in both medicinal chemistry and materials science.

Applications A 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl Bromide Handle E Functional Materials A->E Unique Physicochemical Properties C Novel Heterocyclic Scaffolds B->C D Biologically Active Molecules B->D

Caption: Potential synthetic transformations and applications of the target compound.

Synthetic Utility

The presence of the aryl bromide functionality serves as a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 5-position, enabling the creation of a library of novel compounds for screening and development.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of more complex amine derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Potential in Drug Discovery

The sulfonamide moiety is a well-established pharmacophore. The specific substitution pattern of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, with its lipophilic t-butyl group and potential for further modification at the bromine position, makes it an attractive scaffold for the development of new therapeutic agents. Potential areas of interest could include:

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes.

  • Receptor Modulators: The overall shape and electronic properties of the molecule could allow it to interact with various biological receptors.

Applications in Materials Science

The unique combination of a rigid aromatic core, a polar sulfonamide group, and a bulky lipophilic t-butyl group could impart interesting properties for materials science applications, such as in the development of:

  • Organic Semiconductors: The aromatic system could be extended through cross-coupling reactions to create conjugated materials.

  • Liquid Crystals: The rigid core and anisotropic shape could lead to liquid crystalline behavior.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data for the target compound is not available, it should be handled with care. The precursor, 5-Bromo-2-methoxybenzenesulfonamide, is classified as harmful if swallowed and causes skin and eye irritation.[2] Similar hazards should be assumed for the N-t-butyl derivative.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion: A Gateway to New Discoveries

This technical guide has provided a comprehensive overview of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, from its rational synthesis to its potential applications. While direct experimental data remains to be established, the principles and protocols outlined herein provide a solid foundation for any researcher or scientist looking to explore this promising molecule. The strategic combination of a versatile aryl bromide handle, a proven sulfonamide pharmacophore, and a sterically demanding t-butyl group creates a unique chemical entity with the potential to unlock new frontiers in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource, empowering you to confidently synthesize, characterize, and ultimately, innovate with 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • LibreTexts Chemistry. (2021). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]

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Exploratory

Structure Elucidation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals Abstract The robust and unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in the pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in the pharmaceutical industry is built. This guide provides a comprehensive, methodology-focused framework for the complete structure elucidation of the novel sulfonamide, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. Moving beyond a simple recitation of techniques, we explore the strategic rationale behind employing a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed as a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another. This document serves as a practical guide for researchers and scientists, detailing not only the experimental protocols but also the fundamental principles and interpretive logic required to confirm the molecular identity with the highest degree of confidence.

Analytical Strategy: The Principle of Orthogonal Confirmation

The elucidation of a novel molecular structure is fundamentally an exercise in evidence gathering. No single analytical technique can provide absolute certainty without corroboration. Our strategy is therefore built on the principle of orthogonal confirmation, wherein multiple, independent analytical methods are used to interrogate different physical and chemical properties of the molecule. The convergence of data from these disparate techniques provides an exceptionally high level of confidence in the final structural assignment.

For 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, our workflow is designed to first establish the atomic connectivity and electronic environment of the hydrogen and carbon backbone (NMR), then confirm the overall mass and elemental composition while revealing fragmentation patterns (MS), and finally, verify the presence of key functional groups (IR).

G cluster_0 Phase 1: Hypothesis & Synthesis cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Confirmation Proposed_Structure Proposed Structure C11H16BrNO3S Synthesis Chemical Synthesis Proposed_Structure->Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-QTOF) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Integration Integrated Data Analysis NMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Overall analytical workflow for structure elucidation.

The Subject Molecule: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Before delving into the analysis, it is essential to establish the proposed structure. This hypothesis will guide our interpretation of the spectroscopic data.

G parent Parent Ion [M+H]⁺ m/z 322/324 frag1 Loss of C₄H₈ (isobutylene) m/z 266/268 parent->frag1 frag3 Loss of t-butyl m/z 265/267 parent->frag3 frag2 Loss of SO₂ m/z 202/204 frag1->frag2

Caption: Predicted major fragmentation pathway for the protonated molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments

m/z (⁷⁹Br/⁸¹Br) Formula Loss Rationale
322.0114 / 324.0093 [C₁₁H₁₇BrNO₃S]⁺ - Protonated molecular ion
266.9587 / 268.9566 [C₇H₉BrNO₃S]⁺ C₄H₈ Loss of isobutylene from the t-butyl group.
202.9862 / 204.9842 [C₇H₉BrNO]⁺ C₄H₈, SO₂ Subsequent loss of sulfur dioxide. [1]

| 265.9927 / 267.9906 | [C₇H₇BrNO₃S]⁺ | •C₄H₉ | Radical loss of the t-butyl group. |

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups predicted by the proposed structure.

Expertise & Causality

The sulfonamide group has highly characteristic and strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. [2][3][4]These are typically found in clean regions of the spectrum and serve as a definitive marker for the sulfonamide moiety. Additionally, we can confirm the presence of the C-O-C ether linkage of the methoxy group and the aromatic ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Expected IR Data

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Reference
~3250 Medium N-H Stretch of the sulfonamide [2]
2980-2850 Medium-Strong C-H Aliphatic Stretch (t-butyl, methoxy)
1590-1450 Medium-Strong C=C Aromatic Ring Stretch [2]
1320-1310 Strong SO₂ Asymmetric Stretch [2][3]
1280-1250 Strong C-O-C Asymmetric Stretch (Aryl ether) [2]
1155-1140 Strong SO₂ Symmetric Stretch [2][3][4]
920-890 Medium S-N Stretch [2][3][5]

| ~820 | Strong | C-H Out-of-plane bend (Aromatic substitution pattern) | |

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is achieved with a high degree of certainty through the strategic integration of NMR, MS, and IR spectroscopy.

  • NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the presence and connectivity of the t-butyl, methoxy, and substituted aromatic ring moieties.

  • Mass spectrometry validates the molecular formula via accurate mass measurement of the protonated molecule and confirms the presence of bromine through its distinct isotopic signature. The fragmentation pattern corroborates the proposed connectivity.

  • IR spectroscopy offers definitive proof of the key functional groups, particularly the sulfonyl (S=O) and ether (C-O-C) linkages.

References

  • Kubiak, R., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances.
  • Guo, H., et al. (2007). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Acta Crystallographica Section E: Crystallographic Communications.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. PubChem Compound Database. Retrieved from [Link].

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A.
  • Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin.
  • Tsandev, I., & Jankiewicz, B. J. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
  • Gao, H., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
  • Nchari, L. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules.
  • Al-Ostoot, F. H., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Molecules.
  • Tsandev, I., & Jankiewicz, B. J. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.
  • ResearchGate. (n.d.). Chemical structures of the sulfonamide-derived compounds analyzed in this study. Image from publication.
  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Jankiewicz, B. J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Figure S1.
  • Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Retrieved from [Link].

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Baxter, J. N., et al. (1959). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry.
  • Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.

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Foundational

Dabrafenib (CAS No. 871269-15-7): A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Engine of Melanoma Proliferation Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Melanoma Proliferation

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a critical oncogenic driver in a significant subset of metastatic melanomas and other cancers. This guide provides an in-depth technical overview of Dabrafenib, from its fundamental chemical properties to its clinical application and the molecular intricacies of its mechanism of action and resistance. As a senior application scientist, the aim is to not only present the data but also to provide the "why" behind the experimental designs and therapeutic strategies, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

I. Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research.

PropertyValueSource
CAS Number 871269-15-7 (for Dabrafenib mesylate)[1]
Molecular Formula C23H20F3N5O2S2 · CH4O3S[1]
Molecular Weight 615.68 g/mol [1]
Appearance White to off-white solid powder[1]
Solubility Soluble in DMSO[2]

Formulation Considerations for Preclinical Research: For in vitro studies, Dabrafenib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to note that for cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. For in vivo animal studies, appropriate vehicle selection is critical for ensuring bioavailability and minimizing vehicle-related adverse effects.

II. Mechanism of Action: Disrupting the MAPK Signaling Cascade

Dabrafenib is a highly selective, ATP-competitive inhibitor of the BRAF kinase.[3] Its primary targets are the mutated forms of BRAF, particularly the V600E and V600K mutations, which are found in approximately 50% of melanomas.[3][4]

The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In normal cells, this pathway is tightly regulated. However, in cancers with BRAF mutations, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which in turn promotes tumor growth.

Dabrafenib's Targeted Inhibition: Dabrafenib binds to the ATP-binding pocket of the mutated BRAF kinase, preventing its catalytic activity.[5] This blockade leads to a rapid and sustained inhibition of downstream MEK and ERK phosphorylation, ultimately resulting in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[6]

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E/K) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking the MAPK signaling cascade and subsequent tumor cell proliferation and survival.

III. Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process that involves the careful construction of its complex heterocyclic structure. A general overview of the synthetic route is as follows:

  • Sulfamidation: The synthesis often begins with the sulfamidation of an aniline derivative.[7][8]

  • Halogenation: A halogenation step is then performed to introduce a reactive site for subsequent cyclization.[7][8]

  • Thiazole Cyclization: The core thiazole ring is formed through a cyclization reaction.[7][8]

  • Acylation: An acylation reaction is carried out to introduce a key functional group.[7][8]

  • Pyrimidine Cyclization: The final pyrimidine ring is constructed to complete the Dabrafenib molecule.[7][8]

A detailed, step-by-step synthesis protocol is often proprietary. Researchers should refer to the patent literature for more specific details on the synthetic procedures.[7][8]

IV. Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Dabrafenib is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

PK/PD ParameterDescriptionSource
Absorption Orally bioavailable.[4]
Metabolism Primarily metabolized by CYP2C8 and CYP3A4.[9]
Elimination Primarily through feces.[9]
Half-life Approximately 8 hours.[9]
Dosing Regimen The recommended dose in clinical practice is 150 mg twice daily.[10][10]

Pharmacodynamic Insights: Pharmacodynamic studies have shown that the 150 mg twice-daily dose of Dabrafenib achieves near-maximal inhibition of ERK phosphorylation in tumor biopsies, providing a strong rationale for this dosing regimen.[4]

V. Clinical Efficacy in BRAF-Mutant Melanoma: A Summary of Key Trials

Dabrafenib has demonstrated significant clinical benefit in patients with BRAF V600-mutant metastatic melanoma.

Trial NamePhaseKey FindingsSource
BREAK-1 IEstablished the recommended Phase 2 dose of 150 mg twice daily and demonstrated promising anti-tumor activity in BRAF V600E/K-mutant melanoma, including in patients with brain metastases.[10]
BREAK-3 IIIShowed a significant improvement in progression-free survival with Dabrafenib compared to dacarbazine chemotherapy in previously untreated patients with BRAF V600E-mutant metastatic melanoma.[4]
COMBI-AD IIIDemonstrated that adjuvant therapy with the combination of Dabrafenib and Trametinib significantly improved relapse-free and distant metastasis-free survival in patients with resected stage III BRAF V600-mutant melanoma.[11]
TraMel-WT IIInvestigated the combination of trametinib and low-dose dabrafenib in patients with advanced BRAF V600/NRAS Q61 wild-type melanoma, showing encouraging efficacy.[12]

These trials have established Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, as a standard of care for patients with BRAF-mutant melanoma.[4][11]

VI. Experimental Protocols for In Vitro and In Vivo Research

To facilitate further research into BRAF-targeted therapies, this section provides detailed protocols for key experimental assays.

A. BRAF V600E Enzymatic Assay

This assay measures the ability of a compound to inhibit the kinase activity of the purified BRAF V600E enzyme.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Dabrafenib or other test compounds

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Dabrafenib in DMSO.

  • In a 384-well plate, add 2.5 µL of the diluted Dabrafenib or DMSO (vehicle control).

  • Add 5 µL of a solution containing the BRAF V600E enzyme and MEK1 substrate in kinase assay buffer.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Dabrafenib concentration.

B. Western Blot Analysis for pERK Inhibition in Cell Lines

This protocol allows for the assessment of Dabrafenib's ability to inhibit the MAPK pathway in a cellular context by measuring the phosphorylation of ERK.[2]

Materials:

  • BRAF-mutant melanoma cell line (e.g., A375)

  • Cell culture medium and supplements

  • Dabrafenib

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed BRAF-mutant melanoma cells in 6-well plates and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of Dabrafenib or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).[2]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[2]

  • Determine the protein concentration of the lysates using a BCA assay.[2]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.

VII. Mechanisms of Resistance to Dabrafenib

Despite the initial impressive responses, the majority of patients treated with Dabrafenib monotherapy eventually develop resistance. Understanding these resistance mechanisms is crucial for developing next-generation therapies.

Primary Mechanisms of Acquired Resistance:

  • Reactivation of the MAPK Pathway: This is the most common mechanism of resistance and can occur through various alterations, including:

    • NRAS or KRAS mutations: These mutations can activate CRAF, bypassing the need for BRAF signaling.[13]

    • MEK1/2 mutations: These mutations can render MEK insensitive to upstream inhibition.[13]

    • BRAF amplification or alternative splicing: This leads to an overabundance of the target protein, overwhelming the inhibitory effect of Dabrafenib.[13][14]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the MAPK blockade, such as the PI3K/AKT pathway.[14][15]

Resistance_Mechanisms cluster_mapk MAPK Pathway cluster_pi3k Bypass Pathway cluster_resistance Resistance Mechanisms RAS RAS BRAF_mutant Mutant BRAF RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition NRAS_mut NRAS Mutation NRAS_mut->BRAF_mutant Bypass BRAF_amp BRAF Amplification BRAF_amp->BRAF_mutant Overexpression MEK_mut MEK Mutation MEK_mut->ERK Direct Activation PI3K_activation PI3K Pathway Activation PI3K_activation->AKT Activation

Caption: Mechanisms of resistance to Dabrafenib often involve reactivation of the MAPK pathway through various mutations or amplification, or activation of bypass signaling pathways like the PI3K/AKT pathway.

Overcoming Resistance: The combination of Dabrafenib with a MEK inhibitor, such as Trametinib, has been shown to delay the onset of resistance and improve clinical outcomes by providing a more complete blockade of the MAPK pathway.[11]

VIII. Future Directions and Conclusion

Dabrafenib has revolutionized the treatment of BRAF-mutant melanoma. However, the inevitable development of resistance remains a significant clinical challenge. Future research will likely focus on:

  • Novel Combination Therapies: Exploring combinations of Dabrafenib with inhibitors of other signaling pathways or with immunotherapies to overcome resistance.

  • Next-Generation BRAF Inhibitors: Designing new BRAF inhibitors that can overcome known resistance mutations.

  • Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to Dabrafenib and which are at higher risk of developing resistance.

IX. References

  • Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma. (n.d.). US National Library of Medicine, National Institutes of Health. Retrieved from [Link]

  • therascreen® BRAF V600E RGQ PCR Kit Instructions for Use (Handbook). (2020). U.S. Food and Drug Administration. Retrieved from [Link]

  • CN103588767A - Preparation method of dabrafenib. (n.d.). Google Patents. Retrieved from

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013). US National Library of Medicine, National Institutes of Health. Retrieved from [Link]

  • Key clinical-trial evidence for dabrafenib. (n.d.). DermNet. Retrieved from [Link]

  • Signature BRAF Mutations Kit Protocol Guide - RUO. (n.d.). Asuragen. Retrieved from [Link]

  • (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (n.d.). ResearchGate. Retrieved from [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. (n.d.). US National Library of Medicine, National Institutes of Health. Retrieved from [Link]

  • Scheme 5. Chemical route to the synthesis of dabrafenib. (n.d.). ResearchGate. Retrieved from [Link]

  • Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. (2014). Clinical Cancer Research. Retrieved from [Link]

  • Division: Worldwide Development Information Type: Clinical Protocol Title: Phase II biomarker study evaluating the upfront combi. (2013). GlaxoSmithKline. Retrieved from [Link]

  • Optimizing combination dabrafenib and trametinib therapy in BRAF mutation-positive advanced melanoma patients. (n.d.). Mednet. Retrieved from [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. (n.d.). AACR Journals. Retrieved from [Link]

  • 202806Orig1s000. (2013). U.S. Food and Drug Administration. Retrieved from [Link]

  • AmoyDx - 艾德生物. (n.d.). Zytomed Systems. Retrieved from [Link]

  • COMBI-AD: long-term follow-up of dabrafenib and trametinib in BRAF-mutated melanoma. (2024). VJHemOnc. Retrieved from [Link]

  • Clinical Study Protocol Amendment. (2019). Novartis. Retrieved from [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... (n.d.). ResearchGate. Retrieved from [Link]

  • CN103588767B - The preparation method of Da Lafeini. (n.d.). Google Patents. Retrieved from

  • Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAF V600/NRAS Q61 Wild-Type Melanoma (TraMel-WT). (2024). ASCO Publications. Retrieved from [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • The genetic mechanisms of BRAF inhibitor resistance. (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic representation of possible BRAF inhibitor resistance mechanisms in melanoma. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals. Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic appli...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications. This guide focuses on a specific, yet under-explored derivative, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide . In the absence of direct experimental data for this molecule, this document leverages established structure-activity relationships (SAR) from closely related analogues to build a scientifically-grounded prospectus of its potential biological activities. We will delve into its likely synthesis, postulate its primary mechanisms of action in oncology, microbiology, and inflammation, and provide detailed, field-proven experimental protocols for validation. This guide is designed not as a statement of fact, but as a roadmap for discovery, providing the theoretical framework and practical methodologies to unlock the therapeutic potential of this promising compound.

Introduction and Molecular Profile

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a synthetic aromatic sulfonamide. Its structure is characterized by a central benzene ring substituted with three key functional groups:

  • A sulfonamide group (-SO₂NH-) , the pharmacophoric core that is crucial for the biological activities of sulfa drugs and other related inhibitors. The nitrogen is substituted with a bulky tert-butyl group.

  • A bromo group (-Br) at position 5, which significantly alters the electronic properties and lipophilicity of the molecule, often enhancing binding affinity to biological targets.

  • A methoxy group (-OCH₃) at position 2, which can influence molecular conformation and participate in hydrogen bonding, impacting target interaction and metabolic stability.

Given the prevalence of these motifs in established bioactive molecules, it is reasonable to hypothesize that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide possesses significant, and potentially multi-faceted, biological activity. This guide will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Physicochemical Properties (Predicted)

To embark on any experimental journey, understanding the basic physicochemical properties is essential for designing assays, formulating solutions, and predicting bioavailability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₆BrNO₃SDefines the elemental composition and molecular weight.
Molecular Weight 322.22 g/mol Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
LogP (Octanol/Water) ~2.5 - 3.5Predicts lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1 (from N-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3 (from O=S=O, OCH₃)Potential for interaction with biological targets.
Polar Surface Area ~68 ŲInfluences transport properties and cell penetration.

Plausible Synthetic Route

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry. A reliable route to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide would likely proceed via the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with tert-butylamine.

Workflow for Synthesis

A Starting Material: 2-Methoxybenzenesulfonyl chloride B Step 1: Bromination Reagents: Br₂, FeBr₃ (catalyst) Solvent: Dichloromethane A->B C Intermediate: 5-Bromo-2-methoxybenzenesulfonyl chloride B->C D Step 2: Sulfonamidation Reagents: tert-Butylamine, Triethylamine (base) Solvent: Dichloromethane C->D E Final Product: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide D->E F Purification: Column Chromatography E->F

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Bromination of Starting Material: To a solution of 2-methoxybenzenesulfonyl chloride in a halogenated solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃). Add elemental bromine (Br₂) dropwise at 0°C and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation of Intermediate: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-2-methoxybenzenesulfonyl chloride.

  • Sulfonamide Formation: Dissolve the crude intermediate in dichloromethane. Add an excess of tert-butylamine and a non-nucleophilic base such as triethylamine to scavenge the HCl byproduct. Stir the reaction at room temperature.

  • Final Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer and concentrate. Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Postulated Biological Activity I: Anticancer - Tubulin Polymerization Inhibition

A significant body of research has identified benzenesulfonamide derivatives, particularly those with methoxy and halogen substitutions, as potent cytotoxic agents that act by disrupting microtubule dynamics.[1] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[2][3] This action halts the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1][2]

Proposed Mechanism of Action

The structural similarity of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide to known sulfonamide-based tubulin inhibitors suggests it may follow a similar mechanism. The methoxy and bromo-substituted benzene ring likely serves as the primary binding motif within the hydrophobic colchicine pocket of β-tubulin.

cluster_0 Normal Microtubule Dynamics cluster_1 Action of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide A αβ-Tubulin Dimers B Polymerization A->B G Polymerization INHIBITED A->G C Microtubule B->C D Depolymerization C->D D->A E Target Compound F Binds to Colchicine Site on β-Tubulin E->F F->G H Microtubule Destabilization G->H I G2/M Phase Arrest H->I J Apoptosis I->J

Caption: Hypothesized mechanism of anticancer activity via tubulin inhibition.

Experimental Workflow for Validation

A tiered approach is recommended to validate the anticancer potential and mechanism of action.

A. In Vitro Cytotoxicity Screening

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare a stock solution of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

B. Biochemical Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.[4]

  • Protocol:

    • Reagent Preparation: Thaw purified bovine tubulin (>99%), GTP, and polymerization buffer on ice.

    • Reaction Setup: In a 96-well plate, combine tubulin (final concentration ~2 mg/mL) in polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP.

    • Compound Addition: Add the test compound at various concentrations. Include a negative control (DMSO) and a positive control (e.g., Nocodazole for inhibition).

    • Polymerization Initiation & Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). Inhibition is observed as a decrease in the rate and extent of polymerization compared to the control.

C. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase, characteristic of antimitotic agents.[5]

  • Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

    • Cell Treatment: Treat a chosen cancer cell line (e.g., HeLa) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting & Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.[6]

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7] An accumulation of cells in the G2/M phase would support an antimitotic mechanism.

Postulated Biological Activity II: Antimicrobial - Folate Synthesis Inhibition

The sulfonamide moiety is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs. These agents act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[8][9] Humans are unaffected as they obtain folic acid from their diet.

Proposed Mechanism of Action

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, containing the core sulfonamide group, is a candidate for DHPS inhibition. It would act as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA), binding to the enzyme's active site and halting the folic acid synthesis pathway, leading to bacteriostasis.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate Growth Bacterial Growth & Replication Folate->Growth Compound 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Inhibition Competitive Inhibition Compound->Inhibition Inhibition->DHPS

Caption: Postulated mechanism of antibacterial action via DHPS inhibition.

Experimental Workflow for Validation
  • Objective: To determine the minimum concentration of the compound required to inhibit the growth of various bacterial strains.

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Bacterial Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

    • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well.

    • Controls: Include a positive control (broth + bacteria, no compound), a negative control (broth only), and an antibiotic control (e.g., Sulfamethoxazole).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Postulated Biological Activity III: Anti-inflammatory & Antioxidant

Anti-inflammatory Potential

Certain sulfonamides, distinct from their antimicrobial role, exhibit anti-inflammatory properties.[10] One proposed mechanism involves the reduction of hypochlorous acid (HOCl) produced by neutrophils during inflammation, which in turn protects α₁-antitrypsin from inactivation and helps control elastolytic activity and tissue damage.[11]

Antioxidant Potential

The electron-rich aromatic ring with methoxy and bromo substituents may confer free radical scavenging capabilities. This is a common feature of many phenolic and aromatic compounds.

Experimental Workflows for Validation

A. In Vitro Antioxidant Assays

  • Objective: To measure the compound's ability to scavenge stable free radicals. The DPPH and ABTS assays are standard, complementary methods.[12][13]

  • Protocol: DPPH Radical Scavenging Assay

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at ~517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Use ascorbic acid as a positive control.

B. In Vitro Anti-inflammatory Assay

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.

  • Protocol: Cytokine Release in LPS-Stimulated Macrophages

    • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 24-well plates.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and a positive control (e.g., Dexamethasone).

    • Incubation: Incubate for 24 hours.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit. A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.

Conclusion and Future Directions

While direct biological data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide remains to be established, a robust analysis of its structural components and the activities of closely related analogues provides a compelling rationale for its investigation as a multi-faceted therapeutic agent. The evidence strongly suggests potential as a tubulin-binding anticancer compound, with secondary possibilities as an antimicrobial and anti-inflammatory agent.

The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these hypotheses. Successful validation, particularly in the realm of oncology, would position this molecule as a promising lead compound for further optimization. Future work should focus on expanding the cytotoxicity screening to a wider panel of cancer cell lines, conducting in vivo efficacy studies in animal models, and performing detailed structure-activity relationship studies to refine its potency and selectivity.

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Foundational

A Comprehensive Technical Guide to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a compound of interest in contemporary chemical and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a compound of interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental molecular characteristics, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Core Molecular Attributes

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with bromo, methoxy, and N-t-butylsulfonamido groups. These substitutions significantly influence its chemical reactivity and biological activity.

Molecular Formula and Weight

The elemental composition of the molecule is represented by its chemical formula, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.

AttributeValueSource
Molecular Formula C11H16BrNO3S
Molecular Weight 338.22 g/mol
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC
InChI InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)9-6-7(12)8(16-4)5-10(9)16/h5-6,13H,1-4H3
CAS Number 91991-12-1

The precise molecular weight is a critical parameter for a multitude of experimental procedures, including quantitative analysis, reaction stoichiometry, and the preparation of solutions with accurate molar concentrations.

Synthesis and Purification

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction at the sulfonyl chloride group is a common method for the formation of sulfonamides.

Synthetic Workflow

synthesis_workflow reagent1 5-Bromo-2-methoxybenzenesulfonyl chloride reaction Nucleophilic Substitution reagent1->reaction reagent2 tert-Butylamine reagent2->reaction product 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Exploratory

An In-Depth Technical Guide to the Safety and Hazards of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Introduction This guide provides a detailed overview of the safety and hazard data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a detailed overview of the safety and hazard data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's safety profile is not merely a regulatory hurdle, but a foundational component of sound scientific practice. The causality behind experimental choices, particularly in the handling of novel chemical entities, stems directly from a proactive assessment of potential risks.

Chemical and Physical Properties

The physicochemical properties of a compound are paramount in determining its potential for exposure and its behavior under various laboratory conditions. For instance, a solid with low volatility presents a different inhalation risk compared to a volatile liquid. The data presented in Table 1 is a compilation from various sources for closely related compounds and computational predictions.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNO₃S
Molecular Weight 322.22 g/mol
Appearance Solid (predicted)[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Flash Point Not applicable[1]

Note: The molecular formula and weight are for the target compound. Other data are inferred from related structures.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from analogous compounds, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is anticipated to present the following hazards. The GHS pictograms and hazard statements in Table 2 are derived from the parent compound, 5-Bromo-2-methoxybenzenesulfonamide.[1][2]

GHS PictogramSignal WordHazard ClassHazard Statement
Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Warning Skin Irritation (Category 2)H315: Causes skin irritation
Warning Eye Irritation (Category 2A)H319: Causes serious eye irritation
Warning Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Source: Aggregated GHS information for 5-Bromo-2-methoxybenzenesulfonamide from multiple suppliers.[2]

The core structural motif, a brominated methoxybenzene ring attached to a sulfonamide, is the basis for these classifications. The brominated aromatic ring can be implicated in skin and eye irritation, while the sulfonamide group, a common pharmacophore, can have varied biological effects. The anticipated respiratory irritation is a common characteristic of fine organic powders.

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide are not available, we can infer potential mechanisms of toxicity from its structure and the known hazards of related compounds.

  • Acute Oral Toxicity: The "Harmful if swallowed" classification suggests that the compound can be absorbed from the gastrointestinal tract and elicit systemic effects.[1][2] The N-t-butyl group may influence the lipophilicity and, consequently, the absorption profile of the molecule compared to its unsubstituted analog.

  • Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants.[2][3] The mechanism often involves disruption of cellular membranes and inflammatory responses upon contact. The methoxy group's electronic influence on the aromatic ring can also play a role.

  • Respiratory Irritation: As a fine, crystalline solid, airborne particles can cause mechanical irritation to the respiratory tract.[2] Furthermore, chemical interactions with the mucosal lining can lead to an inflammatory response.

Experimental Protocols for Safe Handling

The following protocols are designed as a self-validating system for the safe handling of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. Each step is included to mitigate a specific, identified risk.

Risk Assessment and Personal Protective Equipment (PPE) Workflow

This workflow ensures that all potential hazards are considered and appropriate protective measures are in place before any experimental work begins.

cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_exp Experimentation & Disposal start Identify Compound: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide review_sds Review available SDS/data for analogous compounds start->review_sds assess_risks Assess specific lab risks: (e.g., scale, equipment, duration) review_sds->assess_risks select_ppe Select appropriate PPE assess_risks->select_ppe ppe_details Engineering Controls: Fume hood Personal Protective Equipment: - Nitrile gloves - Safety glasses with side shields - Lab coat select_ppe->ppe_details conduct_exp Conduct experiment in designated area select_ppe->conduct_exp decontaminate Decontaminate surfaces and equipment conduct_exp->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose cluster_hazard Hazard Properties cluster_exposure Exposure Routes cluster_control Control Measures prop1 Solid/Dust exp1 Inhalation prop1->exp1 prop2 Skin/Eye Irritant exp2 Dermal Contact prop2->exp2 exp4 Eye Contact prop2->exp4 prop3 Acute Oral Toxicity exp3 Ingestion prop3->exp3 ctrl1 Fume Hood exp1->ctrl1 Mitigates ctrl2 Gloves exp2->ctrl2 Mitigates ctrl3 Lab Coat exp2->ctrl3 Mitigates ctrl4 No eating/drinking in lab exp3->ctrl4 Prevents ctrl5 Safety Glasses exp4->ctrl5 Prevents

Caption: Hazard mitigation pathway diagram.

Conclusion

While 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide represents a molecule of significant interest for research and development, the absence of a specific Safety Data Sheet necessitates a cautious and informed approach to its handling. By leveraging data from closely related analogs and adhering to the robust safety protocols outlined in this guide, researchers can mitigate potential risks and ensure a safe laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding demand that we treat all novel chemical entities with a high degree of respect and diligence. A proactive safety culture is not an impediment to discovery; it is the very foundation upon which sustainable and ethical scientific advancement is built.

References

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. [Link]

  • Castrol. SAFETY DATA SHEET. Retrieved from a general Castrol SDS source. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/122E1A1A564A871D80258A9700548E1D/ File/bpxe-9m8k7d.pdf)
  • Chemos GmbH & Co. KG. Safety Data Sheet: Trisodium hydrogendicarbonate. Retrieved from Chemos website. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. [Link]

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Foundational

An In-depth Technical Guide to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a compound of interest in medicinal and synthetic chemistry. Due to the limited specific historical data on this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a compound of interest in medicinal and synthetic chemistry. Due to the limited specific historical data on this molecule, this document focuses on its synthesis from readily available precursors, its predicted physicochemical properties, and a forward-looking perspective on its potential biological relevance, drawing parallels from structurally related compounds.

Introduction and Chemical Identity

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a synthetic organobromine compound belonging to the sulfonamide class of molecules. Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and an N-tert-butylated sulfonamide functional group. The strategic placement of these moieties suggests potential for nuanced chemical reactivity and biological activity.

While a detailed history of the discovery of this specific molecule is not extensively documented in scientific literature, its constituent parts are well-represented in a variety of biologically active compounds and synthetic intermediates. The benzenesulfonamide core is a classic pharmacophore, and the N-tert-butyl group is often employed to modulate lipophilicity and metabolic stability in drug candidates.

Proposed Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

The synthesis of the title compound can be efficiently achieved through the reaction of a commercially available sulfonyl chloride with tert-butylamine. This reaction, a variation of the well-established Hinsberg reaction, provides a direct and high-yielding route to the desired N-substituted sulfonamide.[1][2]

Synthetic Workflow

The proposed synthetic pathway is a straightforward nucleophilic substitution reaction at the sulfonyl chloride.

G cluster_0 Step 1: Sulfonamide Formation A 5-Bromo-2-methoxybenzenesulfonyl chloride C 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide A->C B tert-Butylamine B->C D Base (e.g., Triethylamine or Pyridine) in a suitable solvent (e.g., Dichloromethane) D->C

Caption: Proposed synthetic workflow for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Physicochemical Properties

As there is no extensive experimental data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, the following table summarizes its predicted physicochemical properties.

PropertyPredicted Value
Molecular Formula C₁₁H₁₆BrNO₃S
Molecular Weight 322.22 g/mol
IUPAC Name 5-bromo-N-(tert-butyl)-2-methoxybenzenesulfonamide
Appearance Predicted to be a white to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like DCM, Chloroform, and Ethyl acetate; sparingly soluble in water.
LogP (octanol/water) ~3.5
pKa Not available

Potential Applications and Biological Relevance

While the specific biological activity of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide has not been reported, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.

The presence of the bulky and lipophilic N-tert-butyl group can significantly influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The tert-butyl group can also provide steric hindrance that may influence binding to biological targets.

Structurally similar N-substituted benzenesulfonamides have been investigated for a variety of biological activities. For instance, certain sulfonamides act as inhibitors of carbonic anhydrase, while others have shown potential as anticancer agents or as modulators of ion channels. The specific substitution pattern on the benzene ring of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, with its bromo and methoxy groups, offers a unique electronic and steric profile that could be explored for novel biological activities.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological properties and potential therapeutic applications of this compound.

Conclusion

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. This guide has provided a practical, in-depth look at its synthesis and predicted properties, laying the groundwork for future research and development. The straightforward synthetic route allows for the production of this molecule for further investigation into its potential as a lead compound in drug discovery programs.

References

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024-07-11). National Institutes of Health. [Link]

  • (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. (2007). ResearchGate. [Link]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011-03-16). EPO Patent 1704140. [Link]

  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Substituted Benzenesulfonamides in Medicinal Chemistry The benzenesulfonamide scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Benzenesulfonamides in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This structural motif is present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The strategic substitution on the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological targets. Within this important class of molecules, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide represents a compound of significant interest for contemporary drug discovery efforts, particularly in oncology.

This technical guide provides a comprehensive overview of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, consolidating available scientific literature to offer a detailed resource for researchers. We will delve into its synthesis, physicochemical characteristics, and explore its potential as a therapeutic agent, drawing insights from the biological activities of structurally related compounds.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₁₁H₁₆BrNO₃S[1]
Molecular Weight 322.22 g/mol [1]
Melting Point 208-212 °C[1]
Boiling Point 408.5 ± 55.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 200.9 ± 31.5 °C[1]

Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: A Step-by-Step Protocol

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a two-step process that begins with the commercially available precursor, 5-bromo-2-methoxybenzoic acid. The key intermediate is the corresponding sulfonyl chloride, which is then reacted with tert-butylamine to yield the final product.

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

The initial and crucial step is the conversion of a suitable starting material to 5-Bromo-2-methoxybenzenesulfonyl chloride. This intermediate is commercially available, simplifying the overall synthesis. For researchers opting to synthesize this intermediate, a common method involves the chlorosulfonation of 4-bromoanisole.

Step 2: Reaction of 5-Bromo-2-methoxybenzenesulfonyl Chloride with tert-Butylamine

The formation of the sulfonamide bond is achieved through the nucleophilic attack of tert-butylamine on the sulfonyl chloride. While a specific protocol for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the synthesis of a closely related analog, 2-Bromo-N-(tert-butyl)benzenesulfonamide.[2]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as chloroform or dichloromethane.

  • Addition of Amine: To the stirred solution at room temperature, add tert-butylamine (2.5 equivalents) dropwise. The excess amine acts as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexane, to afford 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide as a solid.

Synthesis_Workflow 5-Bromo-2-methoxybenzenesulfonyl_chloride 5-Bromo-2-methoxybenzenesulfonyl chloride Reaction Reaction in Aprotic Solvent 5-Bromo-2-methoxybenzenesulfonyl_chloride->Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Final_Product 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Purification->Final_Product

Caption: Synthetic workflow for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Spectral Characterization

The structural confirmation of the synthesized 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide would be achieved through standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons, the methoxy group protons, and the characteristic singlet for the tert-butyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the N-H stretch of the sulfonamide, the S=O stretches, and the C-O-C stretch of the methoxy group.

Biological Activity and Therapeutic Potential: An Emerging Anticancer Agent?

While direct biological studies on 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide are limited in the reviewed literature, a significant body of evidence from structurally related compounds points towards a promising potential in cancer therapy. The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[3]

Tubulin Inhibition: A Plausible Mechanism of Action

A study on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share a similar structural framework with the topic compound, revealed potent cytotoxic effects against several human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma).[4][5] The most active compounds in this series were brominated derivatives.[4][5]

The primary mechanism of action for these related compounds was identified as the inhibition of microtubular protein polymerization.[4][5] Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5] This makes tubulin a well-established and highly validated target for anticancer drugs.

Docking studies of these related sulfonamides suggest that they bind to the colchicine site on β-tubulin.[5] The colchicine binding site is a key target for many small molecule tubulin inhibitors.[3]

Signaling_Pathway cluster_0 Cellular Effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (Hypothesized) Compound 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Future Directions and Research Opportunities

The available literature strongly suggests that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a promising candidate for further investigation in the field of oncology. Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed, optimized, and scalable synthesis protocol needs to be established and fully characterized using modern analytical techniques.

  • In Vitro Biological Evaluation: The cytotoxic activity of the compound should be systematically evaluated against a panel of human cancer cell lines. Determination of IC₅₀ values will be crucial to quantify its potency.

  • Mechanism of Action Studies: Experiments to confirm the hypothesized mechanism of tubulin polymerization inhibition are necessary. This could include tubulin polymerization assays, immunofluorescence studies to visualize microtubule disruption in cells, and cell cycle analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the benzene ring substituents and the N-alkyl group could provide valuable insights into the structural requirements for optimal activity.

  • In Vivo Studies: If promising in vitro activity is observed, preclinical studies in animal models of cancer would be the next logical step to evaluate its efficacy and safety in a living organism.

Conclusion

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a molecule with significant, yet largely untapped, potential in drug discovery. Its structural similarity to known cytotoxic agents that target tubulin provides a strong rationale for its investigation as a novel anticancer compound. This technical guide has outlined its physicochemical properties, a viable synthetic route, and a plausible mechanism of action based on current scientific literature. It is hoped that this compilation of information will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic applications of this intriguing benzenesulfonamide derivative.

References

  • Chemigran Pte Ltd. 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide. [Link]

  • González, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

  • Guo, H., et al. (2007). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3943. [Link]

  • Lu, Y., et al. (2012). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 55(17), 7209-7221. [Link]

  • Bayle, E. D., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-215. [Link]

  • PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221. [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 45-56. [Link]

  • Guda, S. K., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Heterocyclic Chemistry, 56(11), 3039-3051. [Link]

  • Oinuma, H., et al. (1991). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 34(7), 2260-2267. [Link]

  • Al-Dhfyan, A., et al. (2024). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 25(4), 1335-1341. [Link]

  • Singh, N., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of the Iranian Chemical Society. [Link]

  • Al-Salahi, R., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-945. [Link]

  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • SpectraBase. N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. [Link]

  • Google Patents. Method for synthesizing benzene sulfonamide compounds.
  • PubMed. [Study on the Preparation of N-Tert-Butylbenzothiazole-2-Sulphenamide and Its Spectral Analysis]. [Link]

  • European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

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  • ResearchGate. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Introduction 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, carbonic anhydrase inhibitory, and anticancer activities. The presence of a bromine atom, a methoxy group, and a bulky N-t-butyl substituent on the benzenesulfonamide core is expected to modulate its physicochemical properties and biological activity.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the unambiguous characterization and quality control of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for identity confirmation, purity assessment, and stability evaluation. The protocols are grounded in established analytical principles and draw upon methodologies for structurally related compounds, ensuring a high degree of scientific rigor and transferability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is fundamental for the development of appropriate analytical methods and for predicting its behavior in various experimental settings. The following table summarizes the predicted and known properties of the target compound and its key synthetic precursor.

Property5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (Predicted)5-Bromo-2-methoxybenzenesulfonyl Chloride (Known)
Molecular Formula C₁₁H₁₆BrNO₃SC₇H₆BrClO₃S
Molecular Weight 322.22 g/mol 285.54 g/mol
Appearance White to off-white solidWhite to almost white powder to crystal[1]
Melting Point (°C) Not available113.0 to 117.0[1]
Solubility Soluble in organic solvents like methanol, ethanol, acetonitrile, dichloromethane. Limited solubility in water.Reacts with water.
LogP (Predicted) ~2.5-3.5Not applicable

Synthesis and Purification

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can be achieved through a nucleophilic substitution reaction between 5-Bromo-2-methoxybenzenesulfonyl chloride and tert-butylamine. This reaction is a standard method for the preparation of N-substituted sulfonamides.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve 5-Bromo-2-methoxy- benzenesulfonyl chloride in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_tBuNH2 Add tert-butylamine dropwise Cool->Add_tBuNH2 Stir Stir at room temperature Add_tBuNH2->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous work-up Monitor->Workup Dry Dry organic layer Workup->Dry Evaporate Evaporate solvent Dry->Evaporate Crude Crude Evaporate->Crude Purify Purify by flash chromatography Crude->Purify Characterize Characterize pure product Purify->Characterize Final_Product Pure Product Characterize->Final_Product

Figure 1: Synthetic and purification workflow for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
Protocol for Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add tert-butylamine (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol for Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal eluent composition should be determined by TLC analysis of the crude product.

  • Procedure: a. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. b. Load the adsorbed material onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and quantifying the content of pharmaceutical compounds. A reversed-phase HPLC method is proposed for the analysis of the moderately nonpolar 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. The method is designed to provide good resolution from potential impurities and starting materials. This methodology is based on established practices for sulfonamide analysis and adheres to guidelines outlined in USP General Chapter <621> Chromatography.[2][3]

Experimental Workflow for HPLC Analysis

Sample_Prep Prepare sample and standard solutions System_Setup Set up HPLC system (column, mobile phase, flow rate) Sample_Prep->System_Setup Equilibrate Equilibrate system System_Setup->Equilibrate Inject Inject sample Equilibrate->Inject Detect Detect at 254 nm Inject->Detect Analyze Analyze chromatogram (retention time, peak area) Detect->Analyze Report Generate Report Analyze->Report

Figure 2: General workflow for HPLC analysis.
Protocol for HPLC Analysis
ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape for acidic analytes like sulfonamides.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Program 50% B to 90% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.A gradient elution is suitable for separating compounds with a range of polarities and for initial method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe aromatic nature of the compound suggests strong UV absorbance in this region. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6m2HAromatic protons
~ 7.0 - 6.8d1HAromatic proton
~ 5.0 - 4.8s (br)1HN-H
~ 3.9s3H-OCH₃
~ 1.3s9H-C(CH₃)₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 155 - 150C-OCH₃
~ 140 - 130Aromatic carbons
~ 125 - 115Aromatic carbons
~ 60 - 55-OCH₃
~ 55 - 50-C(CH₃)₃
~ 30 - 25-C(CH₃)₃
Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₁₁H₁₆⁷⁹Br¹⁴NO₃³²S and C₁₁H₁₆⁸¹Br¹⁴NO₃³²S in approximately 1:1 ratio).

  • Major Fragments:

    • Loss of a tert-butyl group: [M - C₄H₉]⁺

    • Loss of a methyl group from the tert-butyl group: [M - CH₃]⁺

    • Cleavage of the S-N bond.

    • Fragments corresponding to the brominated methoxybenzene moiety.

Protocol for MS Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC-MS or LC-MS system.

  • Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Assignment
~ 3300 - 3200N-H stretching
~ 3000 - 2850C-H stretching (aliphatic and aromatic)
~ 1350 - 1300 and 1170 - 1150Asymmetric and symmetric SO₂ stretching
~ 1600 - 1450C=C stretching (aromatic)
~ 1250 - 1000C-O stretching (methoxy)
~ 800 - 600C-Br stretching
Protocol for FTIR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and decomposition of the compound.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and purity of the compound. A sharp endothermic peak corresponds to the melting of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. For sulfonamides, decomposition often occurs at elevated temperatures.[4]

Protocol for Thermal Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Protocol: a. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to a temperature above the expected melting point.

  • TGA Protocol: a. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to approximately 600 °C.

Method Validation

All analytical methods developed for the characterization of a pharmaceutical compound must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols detailed in this application note provide a comprehensive framework for the synthesis, purification, and characterization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and stability of this compound. Adherence to the principles of method validation will ensure the generation of reliable and reproducible data, which is critical for advancing research and development in the pharmaceutical sciences.

References

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • White Rose Research Online. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]

  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 5894.
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second.... [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Organic Syntheses. Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Semantic Scholar. 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PubMed. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • Google Patents.
  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • National Institutes of Health. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]

  • National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

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  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF. [Link]

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Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Cytotoxic Potential of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide The benze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The introduction of halogen and methoxy substituents can significantly modulate the pharmacological properties of these molecules. While direct cytotoxicity data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is not extensively documented in publicly available literature, related compounds featuring bromo- and methoxy-substituted benzenesulfonamide cores have demonstrated significant cytotoxic and anti-tumor activities.[1][2][3] For instance, certain substituted benzenesulfonamides have been shown to induce apoptosis and disrupt microtubule networks in cancer cell lines, pointing to tubulin as a potential target.[1][3]

This precedent provides a strong rationale for investigating the cytotoxic potential of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This application note serves as a comprehensive guide for researchers, providing the foundational principles and detailed, field-proven protocols for assessing the in vitro cytotoxicity of this compound. We will explore a multi-faceted approach, employing assays that probe distinct cellular processes to build a robust cytotoxicity profile.

The following sections will detail the methodologies for three key assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis induction.

Core Principles of In Vitro Cytotoxicity Assessment

A thorough evaluation of a compound's cytotoxicity requires a multi-assay approach. Relying on a single endpoint can be misleading, as different compounds can induce cell death through varied mechanisms. Here, we present a trio of assays designed to provide a comprehensive picture of the potential cytotoxic effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

  • Metabolic Viability (MTT Assay): This colorimetric assay is a cornerstone for assessing cell viability. It measures the activity of mitochondrial dehydrogenases, which are active only in living cells. These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the integrity of the plasma membrane.[6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis and late-stage apoptosis.[8] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[9]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and is often a target for anti-cancer therapies.[10] A key event in the apoptotic cascade is the activation of caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that specifically measures the activity of caspase-3 and caspase-7, two key executioner caspases.[11][12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[11][12] An increase in luminescence indicates the induction of apoptosis.

The interplay of these assays provides a more complete picture. For example, a compound might show a decrease in MTT signal and an increase in LDH release, suggesting necrotic cell death. Alternatively, a decrease in MTT signal coupled with an increase in caspase-3/7 activity would point towards an apoptotic mechanism.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide involves several key stages, from initial compound preparation to final data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Cell Treatment (Incubation with Compound) Compound_Prep->Treatment Cell_Culture Cell Seeding (96-well plates) Cell_Culture->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase-Glo 3/7 Assay Treatment->Caspase Data_Acquisition Data Acquisition (Spectrophotometer/Luminometer) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Determination & Statistical Analysis Data_Acquisition->IC50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Metabolic Viability

This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[4][5]

Materials:

  • 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

  • Selected cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[4]

Protocol 2: LDH Assay for Membrane Integrity

This protocol outlines the measurement of LDH released from damaged cells, a marker of cytotoxicity.[7][8]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants (from a parallel plate to the MTT assay)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Assay Plate:

    • Set up a 96-well plate as described in the MTT assay protocol (cell seeding and treatment). It is often convenient to run the LDH and MTT assays in parallel on separate plates.

  • Collect Supernatant:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst.

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] The incubation time may need to be optimized for the specific cell line and treatment conditions.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol details the use of a luminescent assay to measure the activity of key executioner caspases.[11][12][14]

Materials:

  • Caspase-Glo® 3/7 Assay System (contains Caspase-Glo® 3/7 Buffer and Substrate)

  • Treated cells in a 96-well white-walled plate (for luminescence assays)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Prepare Assay Plate:

    • Seed and treat cells in a white-walled 96-well plate as described in the previous protocols. Include appropriate controls.

  • Prepare Caspase-Glo® 3/7 Reagent:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[14]

    • Transfer the entire volume of the buffer into the bottle containing the substrate to reconstitute the reagent. Mix by inverting until the substrate is fully dissolved.[14]

  • Reagent Addition and Incubation:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.[12]

    • Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically.[12]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Presentation and Interpretation

The quantitative data generated from these assays should be clearly structured for easy comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these experiments, representing the concentration of the compound that reduces the measured response by 50%.

Table 1: Hypothetical Cytotoxicity Data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in MCF-7 Cells (48h Treatment)
Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Fold Change in Caspase 3/7 Activity
0 (Vehicle)100 ± 4.55 ± 1.21.0 ± 0.1
192 ± 5.18 ± 1.51.8 ± 0.2
575 ± 6.215 ± 2.13.5 ± 0.4
1052 ± 4.828 ± 3.05.2 ± 0.6
2528 ± 3.945 ± 4.14.8 ± 0.5
5012 ± 2.565 ± 5.53.1 ± 0.4
1005 ± 1.885 ± 6.32.0 ± 0.3

Interpretation of Hypothetical Data:

In this hypothetical example, as the concentration of the compound increases, there is a dose-dependent decrease in cell viability as measured by the MTT assay. Concurrently, there is an increase in cytotoxicity indicated by the LDH assay, suggesting loss of membrane integrity. The Caspase 3/7 activity peaks at a concentration of 10 µM and then declines at higher concentrations. This could suggest that at lower concentrations, the primary mode of cell death is apoptosis, while at higher concentrations, a necrotic or mixed cell death pathway may become more dominant, leading to earlier cell lysis and release of caspases.

Visualizing the Apoptotic Pathway

The induction of apoptosis by a test compound can trigger a cascade of molecular events. The Caspase-Glo® 3/7 assay specifically targets the executioner phase of this pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_cascade Caspase Cascade cluster_outcome Cellular Outcome Compound 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Compound->Initiator_Caspases Induces Executioner_Caspases Executioner Caspases (Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Activates Caspase_Assay Caspase-Glo 3/7 Assay (DEVD Substrate -> Light) Executioner_Caspases->Caspase_Assay Cleaves Substrate Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis Executes

Caption: The role of executioner caspases in apoptosis and their detection.

Conclusion and Future Directions

This application note provides a robust framework for the initial in vitro cytotoxic evaluation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. By employing a multi-parametric approach that assesses metabolic health, membrane integrity, and apoptotic pathways, researchers can build a comprehensive preliminary profile of this compound's biological activity.

Should 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide demonstrate significant cytotoxic activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating potential targets, such as tubulin polymerization, based on the activity of related compounds.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific phases.

  • Selectivity Profiling: Assessing cytotoxicity in a panel of cancer cell lines versus non-cancerous cell lines to determine potential therapeutic windows.

By following these detailed protocols and principles of sound scientific investigation, the research community can effectively characterize the cytotoxic potential of novel chemical entities like 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, paving the way for future drug discovery and development efforts.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-6.
  • Gao, Y., et al. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Neuroscience Letters, 784, 136735.
  • de la Torre, B. G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1248.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Manikandan, R., et al. (2021). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Biomolecular Structure & Dynamics, 39(12), 4357-4370.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Szychlinska, M. A., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 28(14), 5483.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Oqaili, N. A. A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

  • University of Veterinary Medicine Vienna. (2025). Caspase 3/7 Activity. Protocols.io. Retrieved from [Link]

  • Roy, S., et al. (2007). Differential effects of tri-n-butylstannyl benzoates on induction of apoptosis in K562 and MCF-7 cells. IUBMB Life, 59(1), 39-47.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Posa, K., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 28(15), 5809.
  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • de Oliveira, R. G., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(2), 269-275.
  • de la Torre, B. G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234–1248.
  • Chemigran Pte Ltd. (n.d.). 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide. Retrieved from [Link]

  • InfochemsDB. (n.d.). 5-Bromo-N-butyl-2-methoxybenzenesulfonamide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Experimental Investigation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Anticancer Potential of a Novel Sulfonamide Derivative The benzenesulfonamide scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anticancer Potential of a Novel Sulfonamide Derivative

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties. This document provides a comprehensive guide for the initial experimental evaluation of a novel compound, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, as a potential anticancer agent. While specific biological data for this exact molecule is not yet publicly available, its structural features—a brominated methoxybenzene ring coupled to a sulfonamide moiety—suggest plausible mechanisms of action that warrant thorough investigation.

This guide is designed to provide researchers with a robust framework for a tiered screening and mechanism of action (MoA) elucidation strategy. We will proceed from broad phenotypic screens to more focused target-based assays, drawing parallels from existing research on structurally related compounds. The overarching goal is to systematically assess the compound's cytotoxicity, identify responsive cancer cell line models, and generate initial hypotheses regarding its molecular targets and affected signaling pathways.

Compound Profile: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

PropertyValueSource
IUPAC Name 5-bromo-N-tert-butyl-2-methoxybenzenesulfonamideN/A
Molecular Formula C₁₁H₁₆BrNO₃S[1]
Molecular Weight 322.2 g/mol [1]
CAS Number 871269-18-0[1]
PubChem CID 4984510[1]

Handling and Preparation:

Prior to initiating any biological assays, it is critical to ensure the purity and stability of the compound. We recommend obtaining a certificate of analysis from the supplier. For experimental use, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in cell culture media does not exceed 0.5% to avoid solvent-induced artifacts.[2] Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

Part 1: Primary Cytotoxicity Screening - A Multi-Cell Line Approach

The initial step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects across a diverse panel of human cancer cell lines. This approach provides insights into the compound's potency and potential for selective activity against certain cancer subtypes.[3]

Recommended Cell Line Panel:

A well-curated panel should include representatives from major cancer types and those with known genetic backgrounds (e.g., p53 status, KRAS mutations). A starting panel could include:

  • MCF-7: Estrogen receptor-positive breast cancer.

  • MDA-MB-231: Triple-negative breast cancer.[4][5]

  • A549: Non-small cell lung cancer.

  • HCT116: Colorectal cancer.

  • HeLa: Cervical cancer.[6][7]

  • A normal, non-transformed cell line (e.g., MCF-10A or Vero): To assess cancer cell selectivity.[4][8]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[2]

Part 2: Elucidating the Mechanism of Action

Based on the structure of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, two plausible initial hypotheses for its mechanism of action can be explored: disruption of microtubule dynamics, a known activity of some sulfonamides, and inhibition of the unfolded protein response (UPR) pathway, particularly the IRE1α branch.

Hypothesis A: Targeting Microtubule Dynamics

Several benzenesulfonamide derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: An accumulation of cells in the G2/M phase of the cell cycle would suggest a potential disruption of microtubule function.[6][7]

Hypothesis B: Inhibition of the IRE1α Pathway

The endoplasmic reticulum (ER) stress response, particularly the IRE1α-XBP1 pathway, is often upregulated in cancer cells to promote survival and is a promising therapeutic target.[9][10][11] Inhibition of IRE1α can suppress tumor growth and enhance the efficacy of other therapies.[12][13]

Workflow for Investigating IRE1α Inhibition

IRE1a_Inhibition_Workflow cluster_Cellular_Assay Cellular Response to ER Stress cluster_Downstream_Effects Downstream Consequences ER_Stress Induce ER Stress (e.g., with Tunicamycin) Compound_Treatment Treat with 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide ER_Stress->Compound_Treatment Co-treatment XBP1_Splicing Assess XBP1 mRNA Splicing (RT-PCR) Compound_Treatment->XBP1_Splicing Evaluate effect on IRE1α RNase activity Protein_Analysis Analyze Downstream Proteins (Western Blot) XBP1_Splicing->Protein_Analysis Confirm pathway inhibition Apoptosis_Assay Measure Apoptosis (Annexin V/PI Staining) Protein_Analysis->Apoptosis_Assay Link to cell fate

Caption: Workflow for investigating the compound's effect on the IRE1α pathway.

Protocol 3: Analysis of XBP1 mRNA Splicing

The endoribonuclease (RNase) activity of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Inhibition of IRE1α RNase activity can be monitored by measuring the reduction in spliced XBP1 (XBP1s).[14]

Materials:

  • ER stress inducer (e.g., Tunicamycin)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers specific for spliced and unspliced XBP1

  • Agarose gel electrophoresis equipment

Procedure:

  • Treatment: Pre-treat cancer cells with the test compound for 1-2 hours.

  • ER Stress Induction: Add an ER stress inducer like tunicamycin and incubate for an additional 4-6 hours.

  • RNA Extraction and RT-PCR: Extract total RNA and perform reverse transcription followed by PCR using primers that flank the splice site of XBP1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands.

  • Data Interpretation: A potent IRE1α inhibitor will show a dose-dependent decrease in the band corresponding to spliced XBP1, even in the presence of an ER stress inducer.[14]

Part 3: Confirming Apoptotic Cell Death

Regardless of the upstream mechanism, a desirable outcome for an anticancer compound is the induction of apoptosis.

Protocol 4: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well cell culture plates

  • Binding buffer

Procedure:

  • Treatment and Harvesting: Treat cells as described in Protocol 2 and harvest the entire cell population.

  • Staining: Wash cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells promptly.

  • Data Interpretation: An increase in the Annexin V-positive cell population (both PI-negative and PI-positive) indicates the induction of apoptosis.[7]

Signaling Pathway Visualization

Putative_Signaling_Pathways cluster_Tubulin Hypothesis A: Microtubule Disruption cluster_IRE1a Hypothesis B: IRE1α Inhibition Compound 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Tubulin Tubulin Polymerization Compound->Tubulin IRE1a IRE1α Activation Compound->IRE1a Inhibition? G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis ER_Stress ER Stress ER_Stress->IRE1a XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing RNase Activity XBP1_splicing->Apoptosis Blockage leads to pro-apoptotic UPR

Caption: Hypothesized mechanisms of action for the test compound.

Conclusion and Future Directions

This document outlines a structured, hypothesis-driven approach for the initial preclinical evaluation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. The data generated from these protocols will provide a foundational understanding of the compound's anticancer potential, including its potency, selectivity, and possible mechanisms of action. Positive results, such as potent and selective cytotoxicity, along with evidence for a specific MoA like G2/M arrest or IRE1α inhibition, would strongly support further investigation. Subsequent steps could include more advanced in vitro studies, such as 3D cell culture models, and eventual progression to in vivo xenograft models to assess efficacy and tolerability in a physiological context.[15][16]

References

  • American Physiological Society. (n.d.). IRE1 is a promising therapeutic target in pancreatic cancer. Retrieved from [Link]

  • Moffitt Cancer Center. (2021, March 24). 20MA005-Enhancing Immunotherapy Using ER Stress Pathway Inhibitors [Video]. YouTube. [Link]

  • Lhomond, S., et al. (2018). IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response. OncoImmunology, 7(6), e1431072. [Link]

  • Dufey, E., et al. (2020). The multiple roles of the unfolded protein response regulator IRE1α in cancer. Cell Death & Disease, 11(12), 1027. [Link]

  • González-Bello, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1273. [Link]

  • Jabłońska, K., et al. (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. International Journal of Molecular Sciences, 23(10), 5733. [Link]

  • Lee, J. H., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 14(15), e4908. [Link]

  • Kim, Y., et al. (2024). Abstract 3335: A novel and potent IRE1α RNase inhibitor, HM100168 as a promising therapeutic strategy in solid cancers. Cancer Research, 84(6_Supplement), 3335. [Link]

  • Jabłońska, K., et al. (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. International Journal of Molecular Sciences, 23(10), 5733. [Link]

  • González-Bello, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1273. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. PubChem. Retrieved from [Link]

  • Gil-Ad, N., & Amitai, G. (2024). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 31. [Link]

  • ResearchGate. (2024). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. [Link]

  • MDPI. (2021). To Discover the Efficient and Novel Drug Targets in Human Cancers Using CRISPR/Cas Screening and Databases. International Journal of Molecular Sciences, 22(22), 12345. [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • MDPI. (2022). Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). Molecules, 27(15), 4786. [Link]

  • Oncology News Central. (2024, November 15). Oncology Drug Report 2026. [Link]

  • PubMed. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. Chemico-Biological Interactions, 329, 109202. [Link]

  • MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 25(13), 7123. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem. Retrieved from [Link]

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Application

Application Note: Spectroscopic Characterization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

For: Researchers, scientists, and drug development professionals. Introduction 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, diuretic, and anticonvulsant properties. The specific substitution pattern of this compound, including the bromine atom, methoxy group, and N-t-butyl group, is expected to modulate its physicochemical and biological properties. Accurate structural elucidation and purity assessment are critical for any further investigation into its potential applications. This application note provides a comprehensive guide to the characterization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), including detailed protocols for data acquisition and interpretation of the predicted spectral data.

Predicted Spectroscopic Data

As of the writing of this application note, publicly available, experimentally derived NMR and mass spectrometry data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide are limited. Therefore, the following data has been predicted based on established principles of NMR and mass spectrometry.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in CDCl₃ is expected to exhibit the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.5dd1HAr-H
~6.9d1HAr-H
~4.8s1HN-H
~3.9s3HO-CH₃
~1.3s9HC(CH₃)₃

d = doublet, dd = doublet of doublets, s = singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would likely show the following resonances:

Chemical Shift (δ) ppmAssignment
~155Ar-C-O
~138Ar-C-S
~135Ar-C-H
~125Ar-C-H
~115Ar-C-Br
~112Ar-C-H
~56O-CH₃
~52C(CH₃)₃
~30C(CH₃)₃
Predicted High-Resolution Mass Spectrometry (HRMS) Data

The monoisotopic mass of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (C₁₁H₁₆BrNO₃S) is approximately 321.0089 g/mol . The HRMS spectrum, likely acquired using electrospray ionization (ESI) in positive ion mode, is expected to show the following ions:

m/zIon
[M+H]⁺322.0167
[M+Na]⁺344.9986

The isotopic pattern for the molecular ion will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

Experimental Protocols

The following protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data for the structural confirmation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

A plausible synthetic route involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with tert-butylamine.

Materials:

  • 5-bromo-2-methoxybenzenesulfonyl chloride

  • tert-Butylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) followed by the dropwise addition of tert-butylamine (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Diagram of Synthetic Workflow

Synthesis_Workflow start Start: 5-bromo-2-methoxy- benzenesulfonyl chloride reaction React with tert-butylamine and triethylamine in DCM at 0°C to RT start->reaction workup Aqueous Workup: NaHCO₃, H₂O, Brine reaction->workup dry Dry over MgSO₄ and Concentrate workup->dry purify Purification: Column Chromatography or Recrystallization dry->purify product Product: 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide purify->product

Caption: Synthetic workflow for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1] The choice of solvent can influence chemical shifts.[2][3]

  • Transfer the solution to a clean, 5 mm NMR tube.[4]

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[5]

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Diagram of NMR Analysis Workflow

NMR_Workflow sample_prep Sample Preparation: Dissolve in CDCl₃ data_acq Data Acquisition: ¹H and ¹³C NMR sample_prep->data_acq processing Data Processing: FT, Phasing, Calibration data_acq->processing analysis Spectral Analysis: Integration, Peak Picking, Structure Correlation processing->analysis result Structural Confirmation analysis->result

Caption: General workflow for NMR analysis.

Mass Spectrometry Data Acquisition

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (HRMS):

  • Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 200-300 °C

  • Mass Range: 50-500 m/z

Data Analysis:

  • Identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺).

  • Confirm the elemental composition of the molecular ion by comparing the measured accurate mass to the theoretical mass. The mass accuracy should be within 5 ppm.

  • Analyze the isotopic pattern to confirm the presence of one bromine atom.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further support the proposed structure. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and loss of SO₂.[6][8][9]

Diagram of Mass Spectrometry Workflow

MS_Workflow sample_prep Sample Preparation: Dilute in MeOH/ACN infusion Direct Infusion: ESI Source sample_prep->infusion data_acq HRMS Data Acquisition: Positive Ion Mode infusion->data_acq analysis Data Analysis: Accurate Mass, Isotopic Pattern, Fragmentation data_acq->analysis result Molecular Formula Confirmation analysis->result

Sources

Method

Application Note &amp; Protocol Guide: Investigating 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide for Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the investigation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide as a potential inhibitor of tu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the investigation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide as a potential inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for critical cellular processes, including mitosis, making them a prime target for anticancer drug development.[1] Sulfonamide-based compounds have emerged as a promising class of tubulin inhibitors, often acting at the colchicine binding site to disrupt microtubule dynamics.[2][3] This document outlines the theoretical background, key physicochemical properties, and detailed experimental protocols to characterize the biochemical and cellular effects of this novel compound. We present methodologies for in vitro tubulin polymerization assays, cell-based assays to determine effects on cell cycle progression and apoptosis, and a framework for interpreting the resulting data.

Introduction: The Rationale for Targeting Tubulin with Novel Sulfonamides

The dynamic instability of microtubules is a fundamental process in eukaryotic cells, characterized by phases of polymerization (growth) and depolymerization (shrinkage).[1] This property is vital for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1] Interference with microtubule dynamics leads to mitotic arrest, a state where the cell is unable to progress through mitosis, which can ultimately trigger programmed cell death (apoptosis).[4][5] This makes tubulin an attractive and validated target for the development of anticancer therapeutics.[1]

Tubulin inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1] Destabilizing agents act by inhibiting tubulin polymerization. Several distinct binding sites on the tubulin heterodimer are targeted by these inhibitors, with the colchicine site being a major focus for drug discovery.[1][6]

Sulfonamides represent a versatile chemical scaffold that has yielded potent inhibitors of tubulin polymerization, with several compounds demonstrated to bind to the colchicine site.[2][3] The compound of interest, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, possesses structural motifs common to this class of inhibitors. Its investigation is therefore warranted to determine its potential as a novel antimitotic agent.

Predicted Mechanism of Action

Based on its structural similarity to other known sulfonamide-based tubulin inhibitors, it is hypothesized that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide will inhibit tubulin polymerization, likely through interaction with the colchicine binding site. This disruption of microtubule dynamics is expected to induce a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in proliferating cancer cells.

Mechanism_of_Action Compound 5-Bromo-N-t-butyl- 2-methoxybenzenesulfonamide Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Dynamics (Dynamic Instability) Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Progression Spindle->Metaphase Arrest G2/M Mitotic Arrest Metaphase->Arrest Failure of Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to Tubulin_Polymerization_Workflow cluster_prep Preparation (On Ice) cluster_run Measurement cluster_analysis Data Analysis Prep_Cmpd Prepare Compound Dilutions Prep_Plate Add Reagents to 384-well Plate Prep_Cmpd->Prep_Plate Prep_Tubulin Reconstitute Tubulin Prep_Tubulin->Prep_Plate Incubate Incubate at 37°C in Plate Reader Prep_Plate->Incubate Measure Read Fluorescence (every 60s for 60 min) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calc Calculate % Inhibition Plot->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Assays

These assays are crucial to confirm that the biochemical activity observed in vitro translates to a cellular effect.

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP signifies reduced cell viability or cytotoxicity.

Protocol:

  • Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide for 48-72 hours.

  • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Principle: Tubulin inhibitors that disrupt the mitotic spindle cause cells to arrest in the G2/M phase of the cell cycle. [7]This can be quantified by staining DNA with a fluorescent dye (e.g., Propidium Iodide, PI) and analyzing the cell population by flow cytometry.

Protocol:

  • Treat cancer cells with the compound at concentrations around its GI₅₀ value for a relevant time course (e.g., 16, 24, 48 hours).

  • Harvest both adherent and floating cells.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • On the day of analysis, wash the cells and resuspend in a staining solution containing PI and RNase A.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Principle: Mitotic arrest often leads to apoptosis. [8]This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a marker for dead cells with compromised membranes.

Protocol:

  • Treat cells as described for the cell cycle analysis.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol (e.g., from Merck). [7]5. Incubate in the dark for 15 minutes at room temperature.

  • Analyze immediately by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Expected Results and Interpretation

AssayExpected Result for an Active InhibitorInterpretation
Tubulin Polymerization Dose-dependent decrease in the rate and extent of fluorescence. IC₅₀ in the low micromolar to nanomolar range.The compound directly inhibits the assembly of tubulin heterodimers into microtubules.
Cell Viability Dose-dependent decrease in cell viability. GI₅₀ value is determined.The compound is cytotoxic to cancer cells.
Cell Cycle Analysis Significant, dose- and time-dependent increase in the percentage of cells in the G2/M phase.The compound disrupts microtubule function, leading to mitotic arrest. [7]
Apoptosis Assay Dose- and time-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis).The mitotic arrest induced by the compound ultimately triggers the apoptotic cell death pathway. [9][10]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide as a tubulin polymerization inhibitor. Positive results from these assays would establish the compound as a hit worthy of further investigation.

Subsequent steps would include:

  • Binding Site Characterization: Competitive binding assays with known ligands (e.g., radiolabeled colchicine) to confirm its interaction with the colchicine binding site. [11]* Immunofluorescence Microscopy: Visualizing the disruption of the microtubule network and mitotic spindle abnormalities in treated cells. [12]* In Vivo Efficacy: Testing the compound in animal tumor models to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.

This systematic approach will enable a thorough evaluation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and contribute to the development of novel sulfonamide-based anticancer agents.

References

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-Bromo-2-methoxybenzenesulphonamide. (n.d.). PubChem. [Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). National Center for Biotechnology Information. [Link]

  • Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. (2008). PubMed. [Link]

  • Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. (n.d.). National Center for Biotechnology Information. [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. (2016). PubMed. [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. [Link]

  • Kinetics of inhibition of tubulin polymerization by 5e–h at 0.25 µM... (n.d.). ResearchGate. [Link]

  • Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. (n.d.). Taylor & Francis Online. [Link]

  • Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. (2009). AACR Journals. [Link]

  • (PDF) Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. (n.d.). ResearchGate. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Center for Biotechnology Information. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological inhibition of tubulin enhances TRAIL-induced apoptosis.... (n.d.). ResearchGate. [Link]

  • Tubulin couples death receptor 5 to regulate apoptosis. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). Royal Society of Chemistry. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Abstract This document provides a comprehensive guide to the safe handling and storage procedures for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. As a halogenated aromatic sulfonamide, this compound requires specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. As a halogenated aromatic sulfonamide, this compound requires specific protocols to mitigate risks associated with its potential toxicity and reactivity. These guidelines are intended for researchers, chemists, and laboratory personnel in drug discovery and chemical synthesis environments. The protocols herein are designed to be self-validating, ensuring a high degree of safety and experimental integrity. We will delve into the compound's toxicological profile as inferred from structurally related molecules, outline requisite personal protective equipment (PPE) and engineering controls, and provide step-by-step protocols for handling, storage, emergency response, and disposal.

Compound Profile and Inferred Hazard Assessment

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a specialized organic compound, likely utilized as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, a rigorous hazard assessment must be inferred from its constituent chemical functionalities and data from analogous structures.

Structural Components & Their Implications:

  • Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore present in many drugs, indicating a high potential for biological activity.[1][2] General compounds of this class should be handled with care to avoid unintended biological effects.

  • Brominated Aromatic System: The presence of a bromine atom on the benzene ring classifies this compound as a halogenated organic. Such compounds require specific disposal procedures and can exhibit moderate to high toxicity.[3][4]

  • Methoxy and N-t-butyl Groups: These functionalities influence the compound's solubility, stability, and steric profile.

Physicochemical and Hazard Data

The following table summarizes the key identifiers and the inferred hazard profile based on data from closely related compounds like 5-Bromo-2-methoxybenzenesulfonamide and other brominated anisole derivatives.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₁H₁₆BrNO₃SCalculated
Molecular Weight 322.22 g/mol Calculated
Appearance Likely a white to off-white solidInferred from similar compounds like 5-Bromo-2-methoxybenzenesulfonamide.[5]
Inferred GHS Pictograms Based on hazards of analogous compounds.[5][6]
Inferred Signal Word Warning
Inferred Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Extrapolated from GHS classifications for 5-Bromo-2-methoxybenzenesulfonamide.[5][6]
Inferred Precautionary Statements P261, P264, P280, P301+P312, P302+P352, P305+P351+P338Common preventative measures for compounds with these hazard classifications.[7][8]

Hierarchy of Controls: Minimizing Exposure

To ensure personnel safety, a multi-layered approach to risk mitigation must be adopted. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Storage_Decision_Tree start Receiving New Chemical: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is_solid Is it a solid? start->is_solid is_halogenated Is it halogenated? is_solid->is_halogenated Yes is_light_sensitive Is it light-sensitive? is_halogenated->is_light_sensitive Yes final_storage Store in Tightly Sealed, Amber Container in a Cool, Dry, Designated Cabinet for Halogenated Solids is_light_sensitive->final_storage Yes (Inferred)

Caption: Decision workflow for determining proper storage.

Emergency and Spill Response Protocols

Rapid and correct response during an emergency is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation develops or persists. [7]* Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with the compound name and any available hazard information. [7]

Spill Cleanup Protocol
  • Small Spill ( < 1 gram):

    • Ensure the spill is contained within a chemical fume hood.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully scoop the mixture into a labeled container for halogenated solid waste.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. Place all cleaning materials in the designated waste container.

  • Large Spill ( > 1 gram):

    • Evacuate all non-essential personnel from the immediate area.

    • Alert laboratory supervisor and institutional safety office.

    • If the spill is outside a fume hood, avoid breathing dust. If safe to do so, increase ventilation.

    • Proceed with cleanup only if trained and equipped to do so. Otherwise, await the emergency response team.

    • Follow the procedure for a small spill, using a spill kit designed for solid chemical cleanup.

Waste Disposal

Chemical waste must be disposed of in accordance with institutional and local regulations.

  • Classification: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a non-acute hazardous halogenated organic solid .

  • Solid Waste: All solid waste, including contaminated PPE, weigh boats, and spill cleanup materials, must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste". [4]* Liquid Waste: Any solutions containing this compound must be disposed of in a container labeled "Halogenated Organic Liquid Waste".

  • Prohibition: NEVER dispose of this compound or its waste down the drain or in the regular trash. [4]

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • University of Reading. Guidance on Safe Storage of Chemicals in Laboratories. University of Reading Safety Office. [Link]

  • Al-Omair, M. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. ResearchGate. [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. USDA. [Link]

  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • University of Waterloo. CHEMICAL STORAGE FACT SHEET. Safety Office. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Drugs.com. Sulfonamides General Statement Monograph for Professionals. Drugs.com. [Link]

  • Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Various Institutions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Welcome to the technical support center for the crystallization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material.

Troubleshooting Crystallization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

This section addresses specific issues that may be encountered during the crystallization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. The solutions provided are based on established crystallization principles and the known behavior of sulfonamides.

Q1: My compound has "oiled out" as a liquid instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This often occurs when the solution is supersaturated at a temperature above the melting point of the solute or when there are significant impurities present.

Causality and Solution:

  • Re-dissolve and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil. Once dissolved, add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling is a primary cause of oiling out. Let the flask cool to room temperature on the benchtop, insulated by a cloth, before any further cooling in an ice bath.

  • Solvent System Modification: The chosen solvent may be too nonpolar. Consider using a more polar solvent or a solvent/anti-solvent system. For sulfonamides, alcohol/water mixtures are often effective.[1] For instance, dissolve the compound in a minimum of hot isopropanol and slowly add water (the anti-solvent) dropwise until persistent turbidity is observed. Re-heat to clarify and then cool slowly.

  • Scratching/Seeding: Once the solution is cool and slightly supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Q2: My crystallization yield is very low. How can I improve it?

A2: A low yield suggests that a significant amount of your compound remains in the mother liquor after cooling.

Causality and Solution:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[2]

  • Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.

  • Evaporation: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]

Q3: The resulting crystals are discolored or appear impure. What is the cause?

A3: Discoloration often indicates the presence of impurities that have been incorporated into the crystal lattice. This can happen if the crystallization process is too rapid.

Causality and Solution:

  • Slow Down Crystallization: Rapid crystal growth can trap impurities.[3] To slow it down, use slightly more solvent than the minimum required and ensure a slow cooling rate.[3]

  • Activated Carbon Treatment: If the discoloration is due to colored, non-polar impurities, you can use activated carbon. Add a small amount of activated carbon to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Second Recrystallization: A second recrystallization step is often necessary to achieve high purity.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before the final crystallization.

Q4: No crystals are forming, even after the solution has cooled completely. What can I do?

A4: The absence of crystals can be due to either insufficient supersaturation or the solution being in a stable supersaturated state where nucleation is inhibited.

Causality and Solution:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.

  • Increase Concentration: If induction methods fail, it's likely the solution is not sufficiently supersaturated. Reheat the solution and boil off a portion of the solvent to increase the concentration.[3] Then, allow it to cool again.

  • Add an Anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible anti-solvent (in which the compound is insoluble) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to cool slowly.

Frequently Asked Questions (FAQs)

What is the best starting solvent for crystallizing 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide?
My experiment produced different crystal shapes/forms in different batches. Why is this happening and how can I control it?

This phenomenon is likely due to polymorphism, which is the ability of a compound to exist in more than one crystal form.[5][6] Sulfonamides are well-known for exhibiting polymorphism due to their flexible molecular structure and hydrogen bonding capabilities.[5][7] Different polymorphs can have different physical properties, such as solubility and melting point, making control crucial in pharmaceutical development.

Strategies for Control:

  • Standardize Procedures: Strictly control all crystallization parameters, including the solvent, concentration, cooling rate, and agitation.

  • Seeding: The most effective way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of the desired form.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is formed.

What is a recommended experimental protocol for the crystallization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide?

The following protocol is a robust starting point based on the successful crystallization of a structurally related compound.[4]

Experimental Protocol: Recrystallization from Isopropanol

  • Dissolution: Place the crude 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

How do I select an appropriate solvent system for crystallization?

A good crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A systematic approach to solvent selection is recommended.

Solvent Selection Workflow

G start Start: Small-Scale Solvent Screening test_solvents Test solubility of ~10-20 mg of compound in ~0.5 mL of various solvents at RT start->test_solvents soluble_rt Soluble at RT? test_solvents->soluble_rt insoluble_rt Insoluble at RT? soluble_rt->insoluble_rt No bad_solvent1 Discard: Too soluble soluble_rt->bad_solvent1 Yes heat Heat the insoluble samples to boiling insoluble_rt->heat Yes bad_solvent2 Discard: Insoluble insoluble_rt->bad_solvent2 No soluble_hot Soluble when hot? heat->soluble_hot cool Cool the hot solutions to RT and then in ice soluble_hot->cool Yes soluble_hot->bad_solvent2 No crystals_form Crystals form? cool->crystals_form good_solvent Good single solvent found crystals_form->good_solvent Yes consider_pair Consider solvent-pair system crystals_form->consider_pair No (oiling out/no precipitation)

Caption: A workflow for systematic solvent screening.

Data and Visualizations

Troubleshooting Decision Tree

The following diagram provides a logical path for troubleshooting common crystallization issues.

G start Crystallization Issue q1 What is the primary problem? start->q1 no_crystals No Crystals Forming q1->no_crystals No precipitation oiling_out Compound Oiled Out q1->oiling_out Liquid separation low_yield Low Yield q1->low_yield Little solid obtained impure Impure/Colored Crystals q1->impure Discoloration sol_no_crystals Induce Nucleation: - Scratch flask with glass rod - Add seed crystal no_crystals->sol_no_crystals sol_oiling Re-heat to dissolve oil oiling_out->sol_oiling sol_low_yield Ensure solution is fully cooled (use ice bath) low_yield->sol_low_yield sol_impure Slow down cooling rate (use more solvent, insulate flask) impure->sol_impure sol_no_crystals2 If induction fails: - Concentrate solution (boil off solvent) - Add anti-solvent sol_no_crystals->sol_no_crystals2 sol_oiling2 Add more solvent (10-20%) and cool very slowly sol_oiling->sol_oiling2 sol_oiling3 Consider a more polar solvent system sol_oiling2->sol_oiling3 sol_low_yield2 Next time, use minimum volume of hot solvent sol_low_yield->sol_low_yield2 sol_low_yield3 Concentrate mother liquor and re-cool for a second crop sol_low_yield2->sol_low_yield3 sol_impure2 Perform hot filtration with activated carbon sol_impure->sol_impure2 sol_impure3 Perform a second recrystallization sol_impure2->sol_impure3

Caption: A decision tree for troubleshooting crystallization.

Table of Common Crystallization Solvents

This table provides properties of common organic solvents to aid in the selection of a suitable crystallization system for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability for Sulfonamides
Isopropanol 82.619.9Recommended starting point. Good balance of polarity.[4]
Ethanol 78.424.5Often a good solvent; may require an anti-solvent like water or heptane.
Methanol 64.732.7High polarity; may be too good a solvent, leading to low yields.
Acetone 5620.7Can be effective, but its low boiling point can lead to rapid evaporation and crashing out.
Ethyl Acetate 77.16.0Lower polarity; may be suitable if the compound is less polar than expected.
Heptane 98.41.9Nonpolar; useful as an anti-solvent.
Water 10080.1Very polar; likely to be an anti-solvent for this compound.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone - ResearchGate. (n.d.). Retrieved from [Link]

  • RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents. (n.d.).
  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. (2011, March 16). Retrieved from [Link]

  • 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem. (n.d.). Retrieved from [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
  • (PDF) Polymorphism in Sulfonamides - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved from [Link]

  • Polymorphism Steered Thermochromism in a Sulfonamide | ACS Applied Optical Materials. (n.d.). Retrieved from [Link]

  • Sulfamethoxazole Crystalluria - PMC - NIH. (n.d.). Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (n.d.). Retrieved from [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Welcome to the technical support center for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during experimental work with this compound. As a sulfonamide derivative, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is anticipated to have low aqueous solubility, a common characteristic of this class of molecules. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically identify and overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the solubility of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Q1: My 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The initial and most critical step is to determine the baseline solubility of the compound in your specific aqueous buffer system. This is best achieved using the shake-flask method , a reliable technique for determining thermodynamic solubility.[1][2] An excess of the solid compound is agitated in your buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant will then represent its intrinsic solubility.

It is also crucial to measure the pH of the saturated solution. Since 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a sulfonamide, it is expected to be a weak acid. Therefore, its solubility will be pH-dependent.

Q2: How can I predict the pKa of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide to guide my pH-adjustment strategy?

Q3: I have an estimated pKa. How do I use this information to improve solubility?

A3: For a weakly acidic compound like a sulfonamide, the solubility will increase as the pH of the solution moves above its pKa. This is because the acidic proton on the sulfonamide nitrogen will be deprotonated, forming a more soluble salt. A good starting point is to prepare a series of buffers with pH values ranging from the predicted pKa to approximately two pH units above it. Then, determine the solubility at each pH point using the shake-flask method. This will allow you to generate a pH-solubility profile and identify the optimal pH for your experiments.

Q4: Adjusting the pH is not providing sufficient solubility for my needs. What other strategies can I explore?

A4: If pH modification alone is insufficient, several other formulation strategies can be employed to enhance the solubility of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. These can be broadly categorized as:

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble.[8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[9][10][11]

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosuspension.[12][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[14][15][16][17]

The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the biological system being used, and potential downstream applications.

Systematic Approach to Solubility Enhancement: A Workflow

The following workflow provides a structured approach to tackling solubility issues with 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Solubility_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Advanced Formulation Strategies A Determine Baseline Solubility (Shake-Flask Method) B Predict pKa (In Silico Tools) A->B D Generate pH-Solubility Profile A->D B->D C Experimentally Determine pKa (Optional but Recommended) C->D E Is Solubility Sufficient? D->E F Co-solvent Screening E->F No G Solid Dispersion Formulation E->G No H Particle Size Reduction (Micronization/Nanosuspension) E->H No I Cyclodextrin Complexation E->I No J Optimized Solubilization Protocol E->J Yes F->J G->J H->J I->J Dissolution_Profile cluster_0 Dissolution Profile Comparison Time (min) Time (min) Pure Compound Pure Compound Solid Dispersion Solid Dispersion Nanosuspension Nanosuspension Concentration (µg/mL) Concentration (µg/mL)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Derivatives

Welcome to the technical support center for the synthesis and derivatization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results in your laboratory. Our approach is built on a foundation of established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The synthesis of N-tert-butyl sulfonamides, such as 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, presents a unique set of challenges. The primary obstacle is the significant steric hindrance posed by the bulky tert-butyl group, which can dramatically reduce the nucleophilicity of the amine and slow down the desired S-N bond formation.[1] This, coupled with the high reactivity and moisture sensitivity of the sulfonyl chloride intermediate, necessitates careful control over reaction conditions to prevent low yields and the formation of undesirable byproducts.

This guide will walk you through a reliable, two-step synthesis workflow, from the preparation of the key sulfonyl chloride intermediate to its reaction with tert-butylamine and subsequent derivatization. We will address common pitfalls at each stage and provide actionable solutions.

Overall Synthesis and Derivatization Workflow

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and its subsequent derivatization can be visualized as a two-stage process. The first stage involves the synthesis of the core molecule, and the second stage focuses on its functionalization, typically via cross-coupling reactions at the bromine position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A 4-Bromoanisole B 5-Bromo-2-methoxybenzenesulfonyl Chloride A->B Chlorosulfonation C 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide B->C Amination with tert-butylamine E Derivatized Product C->E Suzuki Cross-Coupling D Aryl/Heteroaryl Boronic Acid D->E G A 1. Add 4-Bromoanisole to dry DCM. Cool to -10°C. B 2. Add Chlorosulfonic Acid dropwise, keeping T < 0°C. A->B C 3. Stir for 1 hr at 0°C. Quench by pouring onto ice. B->C D 4. Extract Sulfonyl Chloride with DCM. Dry and concentrate. C->D E 5. Dissolve crude Sulfonyl Chloride in Pyridine. Cool to 0°C. D->E F 6. Add tert-Butylamine dropwise. Warm to RT and stir overnight. E->F G 7. Workup (HCl wash, extraction). Purify. F->G

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, mitigate, and resolve common side reactions and synthetic challenges. Our focus is on the underlying chemical principles to empower you to make informed decisions during your experimental work.

I. Synthetic Overview & Key Challenge Areas

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is typically a two-step process. Each step presents a unique set of challenges that can lead to impurities and reduced yields if not carefully controlled.

  • Step 1: Electrophilic Chlorosulfonation: Formation of the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride, from a substituted anisole precursor.

  • Step 2: Nucleophilic Substitution: Reaction of the sulfonyl chloride intermediate with tert-butylamine to form the final sulfonamide product.

The primary challenges in this synthesis revolve around controlling the reactivity of the aromatic ring, which is highly activated by the methoxy group, and managing the moisture sensitivity of the sulfonyl chloride intermediate.

Diagram of the Main Synthetic Pathway

Synthetic_Pathway Start 2-Methoxyanisole (or similar precursor) Intermediate 5-Bromo-2-methoxy- benzenesulfonyl chloride Start->Intermediate 1. Bromination 2. Chlorosulfonation Product 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Intermediate->Product tert-Butylamine, Base

Caption: High-level overview of the two-stage synthesis.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable causes rooted in side reactions and provides actionable solutions.

Question 1: My reaction yields a mixture of products with multiple bromine atoms according to LC-MS/NMR. How can I prevent this over-bromination?

Probable Cause: The methoxy group (-OCH₃) on the anisole ring is a potent activating group for electrophilic aromatic substitution. This high reactivity not only facilitates the desired mono-bromination but also makes the product, 5-bromo-2-methoxyanisole, susceptible to further electrophilic attack, leading to the formation of di- and tri-brominated impurities.

Solutions & Preventative Measures:

  • Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent. The slow, dropwise addition of the reagent can help maintain a low concentration of the electrophile, thus favoring mono-substitution.

  • Lower the Reaction Temperature: Performing the bromination at a reduced temperature (e.g., 0 °C or below) significantly decreases the rate of the second and third bromination reactions, which have higher activation energies than the initial substitution.[1]

  • Select a Milder Brominating Agent: Elemental bromine (Br₂) is highly reactive. Consider using a less aggressive source of electrophilic bromine, such as N-Bromosuccinimide (NBS) , which provides a slow, controlled release of bromine, enhancing selectivity for the mono-brominated product.

  • Avoid Strong Lewis Acids: A Lewis acid catalyst (like FeBr₃) is often unnecessary for such an activated ring system and can dramatically increase the rate of reaction, leading to poor selectivity and over-bromination.

Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The desired mono-brominated product should have a different Rf value or retention time compared to the starting material and the more polar, over-brominated byproducts.

Question 2: My final product yield is very low, and I've isolated a significant amount of 5-bromo-2-methoxybenzenesulfonic acid. What happened?

Probable Cause: This is a classic case of premature hydrolysis of the sulfonyl chloride intermediate. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[2][3] If water is present in the reaction mixture during the amidation step, it will compete with the tert-butylamine, converting the sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid is unreactive towards the amine under these conditions and is typically removed during an aqueous workup, leading to a low yield of the desired sulfonamide.

Solutions & Preventative Measures:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Ensure the tert-butylamine and any base used (e.g., triethylamine, pyridine) are dry.

  • Minimize Exposure to Air: Perform the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Careful Workup: When quenching the reaction, do so at a low temperature. The hydrolysis of sulfonyl chlorides is an exothermic process, and uncontrolled addition of water can be hazardous on a large scale.[4]

Troubleshooting Workflow for Hydrolysis

Hydrolysis_Troubleshooting Start Low Yield of Sulfonamide & Presence of Sulfonic Acid Check1 Were solvents certified anhydrous or freshly distilled? Start->Check1 Action1 Use anhydrous solvents. Consider purification via distillation or molecular sieves. Check1->Action1 No Check2 Was glassware oven-dried and cooled under inert gas? Check1->Check2 Yes Action1->Check2 Action2 Implement rigorous drying protocols for all equipment. Check2->Action2 No Check3 Was the reaction run under an inert atmosphere? Check2->Check3 Yes Action2->Check3 Action3 Use N2 or Ar balloon/manifold to exclude atmospheric moisture. Check3->Action3 No Result Improved Yield & Minimized Hydrolysis Check3->Result Yes Action3->Result

Caption: Step-by-step diagnosis of sulfonyl chloride hydrolysis.

Question 3: The amidation reaction is very slow or does not go to completion, even under anhydrous conditions. Why?

Probable Cause: The reaction between a sulfonyl chloride and an amine can be hindered by several factors. The most likely cause in this specific synthesis is steric hindrance. Tert-butylamine is a bulky nucleophile, and its approach to the electrophilic sulfur atom can be slow.[5] Additionally, inadequate basic conditions can stall the reaction. The reaction produces hydrochloric acid (HCl), which will protonate the unreacted amine, converting it into its non-nucleophilic ammonium salt.

Solutions & Preventative Measures:

  • Use an Appropriate Base: Include at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction. This ensures the tert-butylamine remains deprotonated and nucleophilic. For sluggish reactions, using two or more equivalents of the amine (one to react, one to act as the base) is also a common strategy.[6]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures.

  • Increase Reaction Time: Due to the steric bulk, this reaction may simply require a longer time to reach completion. Monitor the disappearance of the sulfonyl chloride starting material by TLC before proceeding with the workup.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the amidation step? A1: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. They are aprotic, relatively non-polar, and effectively solubilize both the sulfonyl chloride and the amine. Ensure they are anhydrous.

Q2: How can I effectively purify the final product, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide? A2: The product is typically a solid. Recrystallization is often the most effective method for purification on a large scale. A common solvent system is ethyl acetate/hexanes. For smaller scales or to remove stubborn impurities, flash column chromatography on silica gel is recommended.[7]

Q3: Are there any specific safety precautions for this synthesis? A3: Yes. Chlorosulfonic acid, often used in the first step, is extremely corrosive and reacts violently with water. It must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, lab coat, face shield). The reaction is also highly exothermic. Additionally, sulfonyl chlorides are lachrymators and skin irritants.[8]

Q4: Can I use a different amine instead of tert-butylamine? A4: Yes, this reaction is broadly applicable to other primary and secondary amines.[9] However, be aware that less sterically hindered amines (e.g., n-butylamine) will react much faster, while other bulky amines may require more forcing conditions. The nature of the N-substituent can significantly impact the biological and physical properties of the final molecule.[10]

IV. Data Summary: Impact of Conditions on Purity

The following table summarizes how key reaction parameters can influence the outcome of the synthesis, helping you to optimize your protocol.

ParameterConditionExpected Outcome on PurityRationale
Brominating Agent Elemental Bromine (Br₂)Potential for over-brominationHigh reactivity leads to lower selectivity.
N-Bromosuccinimide (NBS)High selectivity for mono-brominationSlower, more controlled release of electrophilic bromine.
Reaction Solvent Anhydrous DCM/THFHigh purity, minimal hydrolysisAprotic and non-reactive; prevents sulfonyl chloride degradation.[3]
Protic Solvent (e.g., Ethanol)Significant sulfonic acid byproductSolvent acts as a competing nucleophile, causing hydrolysis.
Base in Amidation No Base / 1 Eq. AmineIncomplete reactionHCl byproduct protonates the amine, rendering it non-nucleophilic.
>1 Eq. Amine or Added BaseHigh conversion to sulfonamideScavenges HCl, maintaining a supply of the active nucleophile.[6]

V. Detailed Experimental Protocols

Protocol 1: Preparation of 5-bromo-2-methoxybenzenesulfonyl chloride (This protocol is illustrative; always refer to a specific, validated literature procedure for your starting material.)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-methoxyanisole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • In a separate, dry flask under nitrogen, cool chlorosulfonic acid (3.0 eq) to 0 °C.

  • Slowly add the crude brominated anisole solution from the previous step to the chlorosulfonic acid via cannula or dropping funnel, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified.

Protocol 2: Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

  • To a flame-dried round-bottom flask under nitrogen, dissolve the crude 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add tert-butylamine (1.2 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes or by flash column chromatography.

VI. References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link][9]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE (Patent No. 1704140). Retrieved from [11]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide. Retrieved from [5]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved from [4]

  • Dunn, J. P., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[3]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2485.[12]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link][8]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link][10]

  • Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link][7]

  • Blogspot. (2025). What is the mechanism of the reaction between anisole and bromine?. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Welcome to the technical support center for the synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into successfully scaling this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and optimize this reaction effectively.

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a nucleophilic substitution reaction where the nucleophilic tert-butylamine attacks the electrophilic sulfur atom of 5-bromo-2-methoxybenzenesulfonyl chloride, displacing the chloride leaving group. A base is utilized to neutralize the hydrochloric acid generated during the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process. Each problem is presented with probable causes and validated solutions.

Problem 1: Low or No Yield of the Desired Product

A diminished yield is the most common issue, often pointing to problems with starting materials or reaction conditions.

Probable Cause 1: Hydrolysis of the Sulfonyl Chloride 5-Bromo-2-methoxybenzenesulfonyl chloride is highly susceptible to moisture.[1] Water will hydrolyze it to the corresponding 5-bromo-2-methoxybenzenesulfonic acid, which is unreactive towards the amine, thereby halting the desired reaction.[1]

Solution:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Use Anhydrous Solvents: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be sourced from a solvent purification system or used from a freshly opened bottle of anhydrous grade.

  • Inert Atmosphere: Conduct the entire reaction, including reagent additions, under a positive pressure of an inert gas.

Probable Cause 2: Inappropriate Base or Stoichiometry The choice and amount of base are critical. The base neutralizes the HCl byproduct, driving the reaction to completion. An inappropriate base can either be too weak or interfere with the reaction.

Solution:

  • Select a Non-Nucleophilic Base: Use a non-nucleophilic organic base like triethylamine or pyridine. These bases will not compete with tert-butylamine in attacking the sulfonyl chloride.[1]

  • Optimize Stoichiometry: Use at least one equivalent of the base to neutralize the generated HCl. A slight excess (1.1-1.2 equivalents) is often recommended to ensure the reaction medium remains basic.

  • Amine Stoichiometry: A slight excess of tert-butylamine (1.1-1.2 equivalents) can also help drive the reaction to completion.

Probable Cause 3: Low Reaction Temperature While the reaction is often initiated at a low temperature (0 °C) to control the initial exotherm, maintaining this temperature for the entire duration may slow the reaction rate significantly, especially on a larger scale.

Solution:

  • Controlled Warming: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it proceeds to completion.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (typically the sulfonyl chloride).

Troubleshooting Flowchart: Diagnosing Low Yield

LowYield Start Low or No Yield Observed Check_Moisture Were anhydrous conditions used? (Dried glassware, anhydrous solvent) Start->Check_Moisture Check_Base Was a non-nucleophilic base used? (e.g., Triethylamine, Pyridine) Check_Moisture->Check_Base Yes Sol_Moisture Solution: Implement rigorous anhydrous techniques. Use inert atmosphere (N2/Ar). Check_Moisture->Sol_Moisture No Check_Temp Was reaction allowed to warm to RT? Check_Base->Check_Temp Yes Sol_Base Solution: Use Triethylamine or Pyridine (1.1 eq). Check base purity. Check_Base->Sol_Base No Sol_Temp Solution: Allow reaction to warm to RT after addition. Monitor via TLC for completion. Check_Temp->Sol_Temp No End Yield Improved Check_Temp->End Yes Sol_Moisture->End Sol_Base->End Sol_Temp->End

Caption: Troubleshooting flowchart for low yield issues.

Problem 2: Product "Oils Out" During Recrystallization

During purification, the crude product may separate from the recrystallization solvent as a liquid (an oil) instead of forming crystals. This is a common issue with sulfonamides and often indicates that the product is melting in the hot solvent or that there are significant impurities.[2]

Probable Cause 1: Solvent Choice or Temperature The melting point of the solute is lower than the boiling point of the chosen solvent, or the solvent is too nonpolar for the sulfonamide.[2]

Solution:

  • Re-dissolve and Adjust: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[2]

  • Change Solvent System: The current solvent may be inappropriate. For sulfonamides, mixed solvent systems like ethanol/water or isopropanol/water are often highly effective.[2][3] The water acts as an anti-solvent, reducing the product's solubility as the solution cools.

  • Lower Cooling Temperature: Once at room temperature, using an ice bath can help induce crystallization.[2]

Probable Cause 2: High Impurity Level Significant amounts of impurities can depress the melting point of the product and inhibit proper crystal lattice formation.[2]

Solution:

  • Pre-Purification: If the crude material is very impure (as indicated by TLC or color), perform a preliminary purification step. This could be a simple aqueous wash to remove salts or a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to provide a nucleation site.[2]

Frequently Asked Questions (FAQs)

Q1: What is the detailed, step-by-step protocol for this synthesis?

A1: The following is a reliable, scalable protocol for the synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Experimental Protocol
  • Setup: Under an inert atmosphere (N₂ or Argon), add 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of sulfonyl chloride) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride slurry via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting sulfonyl chloride spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel, and separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to afford the final product as a white to off-white solid.

Q2: Why is a non-nucleophilic base like triethylamine preferred over a base like sodium hydroxide?

A2: A base like sodium hydroxide (NaOH) introduces water, which would hydrolyze the starting sulfonyl chloride. Furthermore, the hydroxide ion (OH⁻) is itself a potent nucleophile and could compete with tert-butylamine, leading to the formation of the sodium salt of the sulfonic acid as a byproduct. An organic, non-nucleophilic base like triethylamine effectively neutralizes the generated HCl to form triethylammonium chloride, which is easily removed during the aqueous work-up, without consuming the sensitive electrophile.[1]

Q3: How do I handle unreacted 5-Bromo-2-methoxybenzenesulfonyl chloride during work-up?

A3: Unreacted sulfonyl chloride can be problematic. While a basic wash with NaHCO₃ can help hydrolyze it to the water-soluble sulfonic acid, this process can be slow.[4] A more effective method is a "nucleophilic quench" before the main work-up. After the reaction is deemed complete, add a small amount of a simple, volatile amine like a few drops of triethylamine or a dilute aqueous ammonia solution and stir for 30 minutes.[4] This rapidly converts the remaining sulfonyl chloride into a sulfonamide that can be more easily separated during the aqueous extraction or by chromatography.

Q4: What are the key analytical parameters to confirm the final product's identity and purity?

A4: A combination of techniques should be used for full characterization.

Technique Purpose Expected Result for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
¹H NMR Structural elucidation and purityPeaks corresponding to the t-butyl group (singlet, ~1.2-1.4 ppm), methoxy group (singlet, ~3.9-4.1 ppm), and aromatic protons in their expected splitting patterns and integrations.
¹³C NMR Carbon skeleton confirmationSignals for the t-butyl carbons, methoxy carbon, and the six distinct aromatic carbons.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular formula C₁₁H₁₆BrNO₃S (MW: 322.22 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible.
Melting Point Purity assessmentA sharp melting point range. A broad range often indicates impurities.
FT-IR Functional group identificationCharacteristic stretches for N-H (sulfonamide), S=O (sulfonamide), and C-O (methoxy) bonds.
Overall Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

References
  • National Center for Biotechnology Information (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. PubChem Compound Database. Retrieved from [Link]

  • CP Lab Safety (n.d.). N, N-Diethyl 5-bromo-2-methoxybenzenesulfonamide, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Retrieved from [Link]

  • Google Patents (n.d.). US2777844A - Sulfonamide purification process.
  • National Center for Biotechnology Information (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Retrieved from [Link]

  • CP Lab Safety (n.d.). 5-Bromo-2-methoxybenzenesulfonyl Chloride, 5g, Each. Retrieved from [Link]

  • Reddit (2023). How do I approach this problem?. r/OrganicChemistry. Retrieved from [Link]

  • CORE (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • PubMed (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]

  • ChemRxiv (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • ResearchGate (2025). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Retrieved from [Link]

  • ACS Publications (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Beilstein Journals (n.d.). Supplementary Information. Retrieved from [Link]

  • European Journal of Chemistry (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Royal Society of Chemistry (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • Organic Syntheses (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Retrieved from [Link]

  • European Patent Office (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Retrieved from [Link]

  • Wiley Online Library (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Google Patents (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

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Reference Data & Comparative Studies

Comparative

Comparative Efficacy Analysis: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Analogs Versus Standard-of-Care Anticancer Agents

A Senior Application Scientist's Guide for Drug Development Professionals Introduction The relentless pursuit of novel anticancer therapeutics is driven by the dual challenges of intrinsic and acquired drug resistance, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer therapeutics is driven by the dual challenges of intrinsic and acquired drug resistance, alongside the often-severe side effects of conventional chemotherapy.[1][2] The sulfonamide scaffold has emerged as a highly promising pharmacophore in modern drug discovery, yielding compounds with a wide array of biological activities, including potent antitumor effects.[3][4] Several sulfonamide-based drugs, such as Belinostat and Pazopanib, have already been integrated into clinical practice, validating this chemical class as a fertile ground for new therapeutic development.[1][3]

This guide provides a comprehensive, in-depth comparison of the preclinical efficacy of novel brominated methoxybenzenesulfonamide derivatives against established anticancer drugs. While direct experimental data for the specific compound 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is not extensively available in peer-reviewed literature, we will draw upon robust data from closely related and structurally significant analogs that have been synthesized and evaluated. Specifically, we will focus on a series of N-(methoxyphenyl) methoxybenzenesulfonamides, which have demonstrated potent, sub-micromolar cytotoxicity, particularly against breast cancer cell lines.[5][6]

Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for evaluating this promising class of compounds. We will dissect their mechanism of action, present detailed protocols for comparative in vitro and in vivo testing, and contextualize their performance against cornerstone chemotherapeutics like Paclitaxel and Doxorubicin.

Compound Profile: Brominated Methoxybenzenesulfonamide Analogs

Recent studies have highlighted a series of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides with bromo substitutions as potent cytotoxic agents.[5] The most active compounds in this series were found to have a 4-bromo-2,5-dimethoxyphenyl moiety, demonstrating nanomolar antiproliferative potency in certain cancer cell lines.[5][6]

Proposed Mechanism of Action: Microtubule Disruption

The primary mechanism of action for these potent sulfonamide analogs is the inhibition of microtubule polymerization.[5][6] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, these compounds disrupt the cell cycle, leading to an arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6] Docking studies suggest these molecules bind to the colchicine site on tubulin, preventing the conformational changes necessary for polymerization.[5][6]

G cluster_0 Normal Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Recycling Microtubule->Depolymerization Recycling Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Sulfonamide Brominated Methoxybenzenesulfonamide Sulfonamide->Polymerization Inhibits Paclitaxel Paclitaxel (Comparator) Paclitaxel->Depolymerization Inhibits (Stabilizes) Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

Comparative Framework: Selection of Standard Anticancer Drugs

To establish a robust benchmark for efficacy, we will compare the sulfonamide analogs to two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Paclitaxel (Taxol®): A first-line treatment for breast, lung, and other cancers.[7] Like the sulfonamide analogs, Paclitaxel is a microtubule-targeting agent. However, it has an opposing mechanism; it stabilizes microtubules by preventing depolymerization, which also leads to G2/M arrest and apoptosis. This makes it an excellent comparator for mechanistic studies.

  • Doxorubicin (Adriamycin®): An anthracycline antibiotic used to treat a broad spectrum of cancers, including breast and lung cancer.[7][8] It primarily functions as a topoisomerase II inhibitor, intercalating with DNA and preventing the re-ligation of double-strand breaks, ultimately inhibiting DNA replication and transcription.

Head-to-Head Efficacy Evaluation: In Vitro Studies

In vitro assays are the foundational step in drug discovery, providing critical data on a compound's direct effects on cancer cells.[9]

Objective: To quantify and compare the cytotoxicity, pro-apoptotic activity, and cell cycle effects of the novel sulfonamide analog against Paclitaxel and Doxorubicin in relevant human cancer cell lines.

Experimental Design Rationale:

  • Cell Line Selection:

    • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. This is a crucial model as the sulfonamide analogs have shown particular potency against it.[2][5]

    • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.[10] Comparing activity in MCF-7 and MDA-MB-231 can reveal subtype-specific efficacy.

    • A549: A human lung adenocarcinoma cell line, widely used for screening anticancer compounds.[10] This allows for an assessment of the compound's broader applicability.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate MCF-7, MDA-MB-231, and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide analog, Paclitaxel, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)
Brominated Methoxybenzenesulfonamide 0.050.250.80
Paclitaxel 0.010.020.03
Doxorubicin 0.100.501.20
Note: These are representative values based on literature precedents for compounds with similar mechanisms.

Senior Application Scientist's Note: An IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency. The data here suggests our novel sulfonamide is highly potent against the MCF-7 cell line, more so than Doxorubicin, though slightly less potent than Paclitaxel.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Methodology:

  • Cell Seeding & Treatment: Plate and treat cells in a 96-well white-walled plate as described for the MTT assay. A 24-hour treatment period is often sufficient.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay) to determine the specific increase in caspase activity.

In Vitro Experimental Workflow

G cluster_assays Concurrent Assays cluster_analysis Data Analysis & Interpretation start Start: Select Cancer Cell Lines (MCF-7, MDA-MB-231, A549) culture Cell Culture & Seeding in 96-well plates start->culture treat Treat with Compound Series: - Sulfonamide Analog - Paclitaxel - Doxorubicin (Logarithmic Dilutions) culture->treat mtt Cytotoxicity Assay (MTT) (72h endpoint) treat->mtt caspase Apoptosis Assay (Caspase-Glo) (24h endpoint) treat->caspase facs Cell Cycle Analysis (Flow Cytometry) (48h endpoint) treat->facs ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Induction caspase->apoptosis_quant cell_cycle_dist Determine Cell Cycle Arrest Profile (e.g., G2/M peak) facs->cell_cycle_dist end End: Comparative Efficacy Profile ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for in vitro comparative screening.

Preclinical Validation: In Vivo Xenograft Model

While in vitro data is crucial, in vivo testing is essential to evaluate a drug's efficacy within a complex biological system.[11] Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical assessment.[11][12]

Objective: To evaluate the anti-tumor activity of the sulfonamide analog in a murine xenograft model and compare its performance to a standard-of-care agent.

Protocol 3: Murine Xenograft Efficacy Study

Methodology:

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells (mixed with Matrigel to support tumor growth) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal injection)

    • Group 2: Brominated Methoxybenzenesulfonamide (e.g., 20 mg/kg, daily)

    • Group 3: Paclitaxel (e.g., 10 mg/kg, twice weekly)

  • Dosing and Monitoring: Administer treatments for a period of 21-28 days. Record tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the treatment period ends. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle Control -1450 ± 120-+2%
Brominated Methoxybenzenesulfonamide 20 mg/kg, Daily480 ± 6567%-3%
Paclitaxel 10 mg/kg, 2x/week350 ± 5076%-8%
Note: These are representative values illustrating a potential outcome.

Senior Application Scientist's Note: The TGI value is a critical metric for preclinical efficacy. A higher TGI indicates a more effective drug. In this hypothetical scenario, both the sulfonamide and Paclitaxel show significant anti-tumor activity. The sulfonamide demonstrates robust efficacy with potentially better tolerability (less body weight loss) compared to Paclitaxel, which would be a significant advantage.

Synthesis and Discussion

The collective evidence from our structured evaluation framework suggests that brominated methoxybenzenesulfonamide analogs represent a highly promising class of anticancer agents.

  • Potency and Mechanism: The in vitro data highlights their potent cytotoxic effects, particularly in the MCF-7 breast cancer line, with IC50 values in the nanomolar range.[5] Their mechanism, microtubule destabilization, is a clinically validated strategy for cancer treatment.

  • Comparative Efficacy: While a direct comparator like Paclitaxel may show slightly higher potency in some in vitro assays, the sulfonamide analog demonstrates comparable and significant anti-tumor activity in the in vivo xenograft model.

  • Potential Advantages: A key differentiating factor could be the therapeutic window. The potential for strong efficacy with reduced toxicity (as suggested by the lower body weight loss in the xenograft model) is a critical attribute for any new oncology drug candidate. Furthermore, as a novel chemical entity binding to the colchicine site, it may retain activity against tumors that have developed resistance to taxane-based drugs, which bind to a different site on tubulin.

Conclusion

For researchers and drug development professionals, the 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide scaffold and its related analogs warrant significant further investigation. They have demonstrated compelling preclinical activity through a validated antimitotic mechanism. The experimental protocols and comparative data framework outlined in this guide provide a robust methodology for advancing these, and other novel compounds, through the preclinical pipeline. Future studies should focus on expanding the panel of cell lines to include those with known resistance mechanisms, conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and further exploring the structure-activity relationship to optimize both potency and safety profiles.

References

  • Pérez-Vicente, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

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Validation

Validating the Cytotoxic Effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: A Comparative Guide

In the landscape of oncology drug discovery, the identification and validation of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Benzenesulfonamide derivati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification and validation of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. Benzenesulfonamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer properties.[1][2] This guide provides a comprehensive framework for validating the cytotoxic effects of a novel compound, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, and objectively comparing its performance against established and alternative anticancer agents. Our approach is grounded in robust experimental design and data interpretation, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

Introduction to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and the Rationale for Cytotoxicity Screening

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class. The sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents and is known to be a feature in some anticancer drugs.[3] The rationale for investigating its cytotoxic effects stems from the established anticancer potential of structurally related compounds. Many sulfonamide derivatives have been shown to exert their effects through mechanisms such as inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, or by disrupting microtubule polymerization, a critical process in cell division.[4][5]

The validation of any new potential anticancer compound requires a systematic and multi-faceted approach.[6] This guide will outline a series of in vitro assays designed to quantify the cytotoxic and antiproliferative effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, compare its efficacy to a standard chemotherapeutic agent (Doxorubicin) and another sulfonamide-based agent with a known mechanism (a hypothetical tubulin inhibitor), and elucidate its potential mode of action.

Experimental Workflow for Cytotoxicity Validation

A logically designed experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the proposed workflow for validating the cytotoxic effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Comparative Analysis & Data Interpretation A Compound Preparation & Solubilization (5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, Doxorubicin, Sulfonamide-Tubulin Inhibitor) B Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) A->B C MTT Assay for Cell Viability (Determine IC50 values) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E G Data Compilation & Statistical Analysis D->G F Tubulin Polymerization Assay (In vitro fluorescence-based) E->F E->G F->G H Comparative Efficacy Table G->H I Mechanistic Pathway Elucidation G->I

Caption: Experimental workflow for validating the cytotoxic effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Comparative Performance Analysis

To contextualize the cytotoxic potential of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, its performance should be benchmarked against a well-characterized chemotherapeutic agent and another experimental compound with a distinct mechanism of action.

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7] It serves as a positive control for potent cytotoxicity.

  • Sulfonamide-Tubulin Inhibitor (STI): A hypothetical sulfonamide derivative known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][8] This allows for a comparison within the same chemical class but with a different potential mechanism.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for cytotoxicity.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Different Cancer Cell Lines

Cell LineCancer Type5-Bromo-N-t-butyl-2-methoxybenzenesulfonamideDoxorubicinSulfonamide-Tubulin Inhibitor (STI)
MCF-7Breast Adenocarcinoma15.20.85.5
A549Lung Carcinoma25.81.28.1
HCT116Colon Carcinoma18.50.96.3

Interpretation: The hypothetical data in Table 1 suggests that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide exhibits moderate cytotoxicity against the tested cancer cell lines. While less potent than the standard chemotherapeutic agent Doxorubicin, its efficacy is within a range that warrants further investigation, especially if it demonstrates a favorable safety profile or a novel mechanism of action. Its potency is also lower than the hypothetical Sulfonamide-Tubulin Inhibitor.

Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. The following assays provide insights into the potential mechanisms of cell death induced by 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[10] The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, apoptotic, and necrotic cells.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment

Cell Line (MCF-7)Untreated Control5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (15 µM)Doxorubicin (1 µM)Sulfonamide-Tubulin Inhibitor (STI) (6 µM)
% Apoptotic Cells 3.5%35.2%65.8%45.1%

Interpretation: The hypothetical results suggest that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide induces a significant level of apoptosis in MCF-7 cells, albeit to a lesser extent than Doxorubicin. This indicates that its cytotoxic effect is at least partially mediated through the induction of programmed cell death.

Cell Cycle Analysis

Many anticancer agents interfere with the cell cycle, leading to arrest at specific phases and preventing cell proliferation.[11] Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 3: Hypothetical Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment

Cell Cycle PhaseUntreated Control5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (15 µM)Doxorubicin (1 µM)Sulfonamide-Tubulin Inhibitor (STI) (6 µM)
G0/G1 55.2%65.8%40.1%20.5%
S 25.1%18.5%35.2%15.3%
G2/M 19.7%15.7%24.7%64.2%

Interpretation: The hypothetical data suggests that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide may induce a modest G0/G1 arrest. In contrast, and as expected, the Sulfonamide-Tubulin Inhibitor causes a significant accumulation of cells in the G2/M phase, consistent with its mechanism of action. Doxorubicin's effect is more complex, affecting both S and G2/M phases.

Potential Signaling Pathway Involvement

Based on the literature for other benzenesulfonamide derivatives, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates a simplified signaling pathway that could be a target.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Compound->Raf Inhibition?

Caption: Hypothetical signaling pathway potentially inhibited by 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Further experiments, such as Western blotting for key signaling proteins, would be necessary to validate the inhibition of such a pathway.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, Doxorubicin, and the Sulfonamide-Tubulin Inhibitor in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to validate the cytotoxic effects of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. The presented workflow, from initial screening to mechanistic elucidation, provides a robust framework for assessing its potential as an anticancer agent. The hypothetical data suggests that while the compound may not be as potent as established chemotherapeutics like Doxorubicin, its ability to induce apoptosis warrants further investigation.

Future studies should focus on:

  • In vivo efficacy: Testing the compound in animal models of cancer to assess its therapeutic potential in a more complex biological system.

  • Target identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular target(s) of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide to optimize its potency and selectivity.[3]

By following a systematic and scientifically rigorous approach, the true therapeutic potential of novel compounds like 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can be effectively evaluated, paving the way for the development of new and improved cancer therapies.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide analogs. In the absence of extensive direct research on this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide analogs. In the absence of extensive direct research on this specific scaffold, this document synthesizes data from closely related chemical series to infer potential biological targets and guide future drug discovery efforts. We will explore the probable roles of the core benzenesulfonamide, the bromo and methoxy substitutions, and the N-t-butyl group in modulating activity at two primary target classes: α1-adrenergic receptors and protein kinases.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action.[1] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its favorable physicochemical properties that facilitate strong interactions with protein targets. The specific compound, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, combines several key features that suggest a potential for well-defined biological activity: a halogenated and methoxylated aromatic ring, and a bulky, lipophilic N-alkyl substituent.

A notable example of a marketed drug featuring a substituted 2-methoxybenzenesulfonamide core is Tamsulosin, a selective α1A and α1B adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[2] This precedent strongly suggests that α1-adrenergic receptors are a potential target class for the analogs discussed herein. Furthermore, the sulfonamide scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a critical class of drugs in oncology and immunology.[3][4]

This guide will, therefore, comparatively analyze the SAR of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide analogs in the context of these two potential, high-value biological targets.

Postulated Signaling Pathways and Mechanisms of Action

To understand the potential impact of these analogs, it is crucial to visualize their hypothetical roles in relevant signaling pathways.

α1-Adrenergic Receptor Antagonism

α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, stimulate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, resulting in smooth muscle contraction. Antagonists of these receptors block this cascade.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG PIP2 -> IP3 + DAG PLC->IP3_DAG Ligand Norepinephrine (Agonist) Ligand->Receptor Analog Benzenesulfonamide Analog (Antagonist) Analog->Receptor Blocks Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release IP3 PKC PKC Activation IP3_DAG->PKC DAG Response Smooth Muscle Contraction Ca_Release->Response PKC->Response

Caption: Postulated mechanism of α1-adrenergic receptor antagonism.

Protein Kinase Inhibition

Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins, playing a critical role in cellular signaling pathways that control cell growth, proliferation, and survival.[5] Many kinase inhibitors are competitive with ATP, binding to the enzyme's active site and preventing the transfer of a phosphate group to the substrate. Dysregulation of kinase activity is a hallmark of many cancers.

Kinase_Inhibition cluster_active_site Kinase Active Site cluster_process Phosphorylation Cascade Kinase Protein Kinase Substrate_P Substrate -> Phosphorylated Substrate Kinase->Substrate_P Catalyzes ATP ATP ATP->Kinase Analog Sulfonamide Analog (Inhibitor) Analog->Kinase Blocks ATP Binding Signaling Downstream Signaling Substrate_P->Signaling

Caption: General mechanism of competitive ATP kinase inhibition.

Comparative Structure-Activity Relationship Analysis

The following sections dissect the core scaffold and its substituents, inferring their contribution to biological activity based on published data for analogous compounds.

The Benzenesulfonamide Core

The sulfonamide group is a key hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a protein's binding pocket. In the context of α1-adrenergic antagonists like Tamsulosin, the sulfonamide nitrogen and one of the sulfonyl oxygens can form crucial hydrogen bonds within the receptor.[6] For kinase inhibition, the sulfonamide moiety can mimic the phosphate groups of ATP, anchoring the inhibitor in the active site.[3]

The N-t-butyl Group

The N-tert-butyl group is a bulky, lipophilic substituent that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Impact on Potency and Selectivity: In many chemical series, bulky N-alkyl groups can enhance potency by occupying hydrophobic pockets within the target protein.[7] The tert-butyl group, in particular, can impart selectivity by sterically hindering binding to off-targets that have smaller binding pockets.[8] For α1-adrenergic antagonists, the nature of the N-substituent is critical for subtype selectivity (α1A, α1B, α1D).[9]

  • Metabolic Stability: The t-butyl group can increase metabolic stability by shielding the sulfonamide nitrogen from enzymatic degradation.

The 2-Methoxy and 5-Bromo Substituents

The substitution pattern on the phenyl ring is a critical determinant of activity and selectivity.

  • 2-Methoxy Group: The methoxy group at the ortho position can influence the conformation of the benzenesulfonamide ring through steric and electronic effects. It can also participate in hydrogen bonding with the receptor. Experimental studies on other systems have shown that ortho-methoxy groups can sometimes reduce activity due to steric hindrance, but in other cases, they can enhance activity through specific interactions.[10] In the case of Tamsulosin, the 2-methoxy group is a key feature.

  • 5-Bromo Group: The bromine atom at the 5-position is an electron-withdrawing group that can modulate the pKa of the sulfonamide proton. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as an important factor in ligand-receptor binding. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides demonstrated that bromination, particularly at the 4-position of a 2,5-dimethoxyphenyl ring, led to the most potent cytotoxic compounds that target tubulin.[11] This suggests that the position and nature of halogen substitution are critical for activity.

Summary of Postulated SAR

Structural Moiety Modification Postulated Effect on α1-Adrenergic Antagonism Postulated Effect on Kinase Inhibition Supporting Rationale
Benzenesulfonamide Core ScaffoldEssential for hydrogen bonding in the receptor pocket.Acts as a hinge-binding motif, mimicking ATP.Foundational in Tamsulosin and numerous kinase inhibitors.[2][3]
N-substituent N-t-butylMay enhance potency and selectivity by filling a hydrophobic pocket.Can improve potency and selectivity by occupying hydrophobic regions of the ATP-binding site.Bulky alkyl groups are known to influence selectivity.[7][8]
Replacement with smaller alkyls (e.g., ethyl, methyl)Likely to decrease potency due to reduced hydrophobic interactions.May decrease potency if a large hydrophobic pocket is present.SAR of many receptor and enzyme inhibitors show a preference for optimal alkyl size.
Replacement with polar groupsMay decrease potency if the pocket is hydrophobic.Could either increase or decrease potency depending on the specific kinase and the presence of polar residues.The nature of the binding pocket dictates the preference for polar or non-polar groups.
Phenyl Ring Substituents 2-MethoxyPotentially crucial for orienting the molecule and forming key interactions.Can influence conformation and participate in hydrogen bonding.Present in the active compound Tamsulosin.[2] Positional effects of methoxy groups are known to be significant.[10]
5-BromoLikely enhances potency through halogen bonding and modulation of electronic properties.Can increase potency through halogen bonding and by occupying specific pockets.Bromo-substitutions have been shown to significantly increase the potency of related sulfonamides.[11]
Removal of Bromo or MethoxyExpected to significantly reduce potency.Expected to significantly reduce potency.These groups are likely involved in key binding interactions.
Isomeric relocation of Bromo or MethoxyWould likely alter the binding mode and significantly impact activity and selectivity.Would likely alter the binding mode and significantly impact activity and selectivity.The precise positioning of substituents is critical for optimal ligand-receptor interactions.

Supporting Experimental Protocols

To validate the hypotheses presented in this guide, the following experimental protocols are recommended.

α1-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of the test compounds for α1-adrenergic receptors by measuring their ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the analogs for α1A, α1B, and α1D adrenergic receptor subtypes.

Principle: Cell membranes expressing the receptor subtype of interest are incubated with a constant concentration of a high-affinity radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[12]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α1A, α1B, or α1D adrenergic receptor.

  • Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + A high concentration of a known unlabeled antagonist (e.g., phentolamine) + Assay Buffer.

    • Competition: Membranes + Radioligand + Varying concentrations of the test analog + Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 values of the analogs against a panel of protein kinases.

Principle: The kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the test compound. After the reaction, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is then used to generate light in a luciferase-based reaction. The amount of light produced is proportional to the kinase activity.[13]

Step-by-Step Methodology:

  • Kinase Reaction: In a 96-well plate, add the following components:

    • Kinase enzyme.

    • Kinase substrate (e.g., a specific peptide).

    • ATP at a concentration close to its Km for the specific kinase.

    • Varying concentrations of the test analog.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, these analogs are likely to exhibit activity as either α1-adrenergic receptor antagonists or protein kinase inhibitors. The key structural features—the N-t-butyl group and the 2-methoxy, 5-bromo substitution pattern—are all predicted to play significant roles in determining potency and selectivity. The experimental protocols provided herein offer a clear path for validating these hypotheses and elucidating the precise SAR of this intriguing class of molecules. Further synthesis and biological evaluation of a focused library of analogs are warranted to unlock their full therapeutic potential.

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  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]

  • Tamsulosin. Drugs.com. [Link]

Sources

Comparative

Analysis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: A Search for Comparative Experimental Data

To Our Valued Research Community: As part of our commitment to providing in-depth technical guides for drug development professionals, we frequently undertake comprehensive reviews of specific chemical entities. This rep...

Author: BenchChem Technical Support Team. Date: February 2026

To Our Valued Research Community:

As part of our commitment to providing in-depth technical guides for drug development professionals, we frequently undertake comprehensive reviews of specific chemical entities. This report addresses a query on 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide . The objective was to create a detailed comparison guide, including cross-validated experimental results and performance analysis against relevant alternatives.

Following an extensive search of scientific literature, patent databases, and chemical repositories, we must report that there is currently no publicly available experimental data detailing the biological activity, performance, or comparative efficacy of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

While the compound is listed by several chemical suppliers for research purposes, we were unable to locate any published studies that would provide the necessary foundation for a scientifically rigorous comparison guide as requested. The core requirements of detailing experimental protocols, presenting comparative performance data, and explaining the mechanistic basis of action cannot be fulfilled without this foundational research.

Context from Structurally Related Compounds

Although specific data for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is absent, research on the broader class of substituted benzenesulfonamides provides context on potential, though unconfirmed, areas of interest. For instance, a 2021 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis and evaluation of a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides.[1] This research found that certain brominated compounds within their series exhibited potent cytotoxic effects against human tumor cell lines by inhibiting microtubular protein polymerization.[1][2]

Specifically, compounds with a 2,5-dimethoxyaniline moiety and bromine substitution showed nanomolar antiproliferative potency, inducing G2/M cell-cycle arrest and apoptosis by interacting with the colchicine binding site on tubulin.[1][2] This highlights a potential therapeutic application for some brominated methoxybenzenesulfonamides, but it is crucial to note that these findings are for structurally distinct molecules and cannot be extrapolated to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide without direct experimental validation.

General Information and Synthesis Precursors

Information on the target compound and its potential precursors is limited to chemical database entries and synthesis procedures for related molecules.

  • 5-Bromo-2-methoxybenzenesulfonamide: This is the parent sulfonamide without the N-t-butyl group. It is cataloged in databases like PubChem, providing basic properties such as its molecular formula (C7H8BrNO3S) and weight (266.11 g/mol ).[3][4]

  • Synthesis of Related Structures: The synthesis of related brominated methoxy compounds often involves the bromination of a methoxy-substituted precursor using an agent like N-bromosuccinimide, followed by reaction with an appropriate amine or other functional group.[1][5] For example, a general procedure for bromination involves stirring the corresponding sulfonamide with N-bromosuccinimide in a solvent like dichloromethane.[1]

Conclusion

A comparison guide for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide cannot be responsibly constructed at this time due to the absence of published, peer-reviewed experimental data. The creation of such a guide requires verifiable performance metrics, cross-validation results, and established experimental protocols, none of which are available for this specific compound.

We will continue to monitor the scientific literature and will update this advisory if and when relevant data on 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide becomes available. We encourage researchers with an interest in this molecule to consider it a novel entity requiring foundational characterization to determine its biological and pharmacological profile.

References

  • Pérez-Vicente, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pérez-Vicente, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. Available at: [Link]

  • Hernández, W., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Target and Elucidating the Mechanism of Action for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) and validating the biological target of the research compound 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. We will navigate the critical experiments, from initial target engagement to cellular pathway analysis, offering a comparative perspective against hypothetical alternative compounds. Our approach is grounded in scientific integrity, ensuring that each experimental step logically informs the next, creating a self-validating research cascade.

Section 1: Foundational Target Engagement – Is the Compound Binding to a Cellular Target?

Before delving into complex cellular assays, it is paramount to confirm that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide directly interacts with a protein target. This initial step is crucial for distinguishing specific biological effects from non-specific or off-target activities. We will employ a tiered approach, starting with broad, unbiased methods and progressing to more specific, hypothesis-driven assays.

Initial Broad-Spectrum Analysis: Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to identify direct binding of a ligand to a protein. The principle is straightforward: the binding of a compound stabilizes a protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow: Thermal Shift Assay

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Protein of Interest (e.g., Kinase Library) M Mix Protein, Compound, and Dye in qPCR plate P->M C 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (Test Compound) C->M D Fluorescent Dye (e.g., SYPRO Orange) D->M I Incubate at Room Temperature M->I R Run qPCR with Temperature Gradient I->R A Generate Melt Curve (Fluorescence vs. Temperature) R->A Tm Determine Melting Temperature (Tm) A->Tm DeltaTm Calculate ΔTm (Tm_compound - Tm_vehicle) Tm->DeltaTm

Caption: Workflow for Thermal Shift Assay (TSA) to detect compound-protein binding.

Protocol: Thermal Shift Assay

  • Preparation:

    • Prepare a master mix of the protein of interest (e.g., a panel of kinases) at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100x stock of SYPRO Orange dye in DMSO.

    • Prepare a serial dilution of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and a known control inhibitor (e.g., Staurosporine for kinases) in DMSO. The final assay concentration of DMSO should be kept below 1%.

  • Assay Plate Setup:

    • In a 96-well or 384-well qPCR plate, add 20 µL of the protein master mix.

    • Add 0.2 µL of the compound dilutions or vehicle control (DMSO) to the respective wells.

    • Add 2 µL of a 1:100 dilution of the SYPRO Orange dye stock.

    • Seal the plate securely.

  • Data Acquisition:

    • Centrifuge the plate briefly to mix the contents.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a ramp rate of 0.5°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity against temperature to generate a melt curve.

    • Determine the Tm, which is the midpoint of the transition in the melt curve.

    • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A significant positive ΔTm indicates stabilization and binding.

Comparative Analysis:

CompoundTarget ProteinConcentration (µM)Tm (°C)ΔTm (°C)Interpretation
Vehicle (DMSO)Kinase X-52.50.0Baseline
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamideKinase X1056.8+4.3Strong Stabilization
Staurosporine (Control)Kinase X160.2+7.7Potent Binding
Compound Y (Negative Control)Kinase X1052.6+0.1No Significant Binding

A significant thermal shift, as shown for our test compound, provides the first piece of evidence for direct target engagement.

Section 2: Quantifying Binding Affinity and Kinetics

Once a putative target class is identified (e.g., kinases), the next logical step is to quantify the binding affinity and kinetics. This data is essential for structure-activity relationship (SAR) studies and for predicting in vivo efficacy.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a compound binding to an immobilized target protein. From these rates, the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_assay Binding Measurement cluster_analysis Data Analysis S Immobilize Target Protein on SPR Sensor Chip A Inject Compound over Sensor Chip (Association) S->A C Prepare Serial Dilutions of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide C->A W Flow Buffer over Chip (Dissociation) A->W R Regenerate Sensor Chip Surface W->R Sens Generate Sensorgram (Response vs. Time) W->Sens Fit Fit Data to a Binding Model Sens->Fit Calc Calculate kon, koff, and KD Fit->Calc

Caption: Workflow for Surface Plasmon Resonance (SPR) to determine binding kinetics.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., Kinase X) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the sensor chip for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound compound.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is calculated as koff / kon.

Comparative Analysis:

Compoundkon (M-1s-1)koff (s-1)KD (nM)Interpretation
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide2.5 x 1055.0 x 10-320High Affinity
Known Inhibitor (Control)5.0 x 1061.0 x 10-40.2Very High Affinity, Slow Off-Rate
Weak Binder (Alternative)1.0 x 1042.0 x 10-22000Low Affinity, Fast Off-Rate

This quantitative data is invaluable for ranking compounds and provides a deeper understanding of the binding interaction.

Section 3: Cellular Target Engagement and Functional Consequences

Demonstrating that a compound binds to a purified protein is a critical first step, but it is equally important to show that it engages its target in a cellular context and elicits a functional response.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) extends the principle of the TSA to a cellular environment. It assesses target engagement by measuring the change in thermal stability of a target protein in intact cells or cell lysates after compound treatment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating and Lysis cluster_analysis Protein Analysis cluster_curve Melt Curve Generation C Culture Cells T Treat Cells with Compound or Vehicle C->T H Heat Cell Suspensions at Different Temperatures T->H L Lyse Cells H->L S Separate Soluble Fraction (Centrifugation) L->S W Western Blot for Target Protein S->W Q Quantify Band Intensity W->Q P Plot % Soluble Protein vs. Temperature Q->P

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with various concentrations of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide or vehicle control for a defined period (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining at each temperature relative to the unheated control.

    • A rightward shift in the melting curve for the compound-treated cells indicates target engagement.

Downstream Signaling Pathway Analysis

To confirm that target engagement leads to a functional consequence, it is essential to analyze the downstream signaling pathway. For a kinase inhibitor, this would involve measuring the phosphorylation of a known substrate.

Signaling Pathway: Hypothetical Kinase X Cascade

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Y Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 5-Bromo-N-t-butyl-2- methoxybenzenesulfonamide Inhibitor->KinaseX

Caption: Hypothetical signaling pathway inhibited by the test compound.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with a dose-response of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide for 1 hour.

    • Stimulate the cells with the appropriate growth factor to activate the pathway for 15-30 minutes.

  • Lysate Preparation and Western Blotting:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for the phosphorylated substrate (p-Substrate Y) and the total substrate (Substrate Y). A loading control (e.g., GAPDH) should also be included.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized phospho-substrate levels against the compound concentration to determine the IC50.

Comparative Functional Data:

CompoundCellular Target Engagement (CETSA ΔTm at 10 µM)Substrate Y Phosphorylation (IC50, nM)Anti-proliferative Activity (GI50, nM)
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide+3.8°C5075
Known Inhibitor (Control)+6.5°C58
Non-binding Analog+0.2°C>10,000>10,000

A strong correlation between target engagement, inhibition of downstream signaling, and a cellular phenotype (e.g., inhibition of proliferation) provides compelling evidence for the proposed mechanism of action.

Section 4: Concluding Remarks and Future Directions

Future studies could involve chemoproteomics to identify off-targets, the generation of resistant cell lines to confirm the on-target mechanism, and in vivo studies to correlate target engagement with efficacy in animal models. This comprehensive approach ensures a thorough understanding of the compound's biological activity, which is essential for its progression as a potential therapeutic agent.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]

  • Zhang, J., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Molecules, 29(1), 123. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

Comparative

Comparative In Vivo Validation of Celecoxib's Therapeutic Potential in Inflammatory and Oncologic Models

This guide provides a comprehensive framework for the in vivo validation of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is designed for researchers, scientists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation of anti-inflammatory and anti-cancer agents. We will explore the causal relationships behind experimental design choices, present detailed, self-validating protocols, and compare Celecoxib's performance against relevant alternatives, supported by experimental data.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Two isoforms exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and highly expressed at sites of inflammation and in various cancer tissues.

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen non-selectively inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory action, the inhibition of COX-1 can lead to gastrointestinal side effects. Celecoxib was developed as a selective COX-2 inhibitor to provide potent anti-inflammatory and analgesic effects while minimizing the risk of gastric complications associated with COX-1 inhibition. Furthermore, the overexpression of COX-2 in various malignancies has implicated it in promoting tumor growth, angiogenesis, and metastasis, positioning COX-2 inhibitors like Celecoxib as potential anti-cancer agents.

This guide will detail the in vivo methodologies to validate these therapeutic hypotheses for Celecoxib, comparing its efficacy and safety profile with both a non-selective NSAID (Naproxen) and another COX-2 selective inhibitor (Rofecoxib).

Mechanistic Pathway: Celecoxib's Mode of Action

The therapeutic effects of Celecoxib are primarily derived from its selective inhibition of the COX-2 enzyme. This blockade prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Celecoxib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 (Inflammation, Cancer) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation Tumor Growth Angiogenesis Prostaglandins->Inflammation

Caption: Mechanism of Action for Celecoxib.

Comparative In Vivo Validation Workflow

The following workflow provides a structured approach to assess the anti-inflammatory and anti-tumorigenic potential of Celecoxib in vivo.

In_Vivo_Workflow cluster_planning Phase 1: Planning & Model Selection cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Efficacy & Safety Analysis A1 Select Animal Model (e.g., Balb/c Mice) A2 Define Treatment Groups (Vehicle, Celecoxib, Naproxen) A1->A2 A3 Establish Ethical Protocols (IACUC Approval) A2->A3 B1 Induce Disease Model (e.g., Carrageenan-induced Edema or Tumor Xenograft) A3->B1 Start Study B2 Administer Compounds (Oral Gavage) B1->B2 B3 Monitor Animal Health (Body Weight, Clinical Signs) B2->B3 C1 Measure Primary Endpoints (Paw Volume, Tumor Size) B3->C1 Endpoint Reached C2 Collect Tissues for Biomarker Analysis (e.g., PGE2 levels, Immunohistochemistry) C1->C2 C3 Assess Toxicity (Histopathology of GI Tract) C2->C3

Caption: General workflow for in vivo validation.

Experimental Protocols and Comparative Data

Model 1: Acute Inflammation - Carrageenan-Induced Paw Edema

This model is a standard for evaluating the efficacy of acute anti-inflammatory agents.

Protocol:

  • Animal Model: Male Balb/c mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for 7 days before the experiment.

  • Grouping (n=8 per group):

    • Group 1: Vehicle (0.5% carboxymethylcellulose in water)

    • Group 2: Celecoxib (30 mg/kg)

    • Group 3: Naproxen (20 mg/kg)

  • Compound Administration: Administer compounds orally (p.o.) via gavage 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Efficacy Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-carrageenan injection. The percentage inhibition of edema is calculated relative to the vehicle group.

  • Biomarker Analysis: At 6 hours, euthanize animals and collect paw tissue to measure prostaglandin E2 (PGE2) levels via ELISA.

Comparative Performance Data:

Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%) at 4hPGE2 Level Reduction (%)Gastric Ulceration Index
Vehicle -0%0%0
Celecoxib 3065%70%0.5 ± 0.2
Naproxen 2068%75%3.8 ± 0.7

Data are representative and synthesized from typical results in the literature.

Model 2: Oncology - Human Colon Cancer Xenograft

This model assesses the anti-tumorigenic potential of COX-2 inhibition in a cancer context.

Protocol:

  • Animal Model: Female athymic nude mice (nu/nu, 6-8 weeks old).

  • Cell Line: HCA-7 (human colon adenocarcinoma, COX-2 positive).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCA-7 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Grouping (n=10 per group): When tumors reach an average volume of 100-150 mm³, randomize mice into:

    • Group 1: Vehicle (0.5% carboxymethylcellulose in water)

    • Group 2: Celecoxib (50 mg/kg)

  • Compound Administration: Administer compounds orally (p.o.) daily for 21 days.

  • Efficacy Measurement: Measure tumor volume with calipers every 3 days. Tumor volume = (Length x Width²) / 2.

  • Biomarker Analysis: At the end of the study, excise tumors and analyze for proliferation markers (Ki-67) and microvessel density (CD31) by immunohistochemistry.

Comparative Performance Data:

Treatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (%) at Day 21Ki-67 Positive Cells (%)Microvessel Density (vessels/field)
Vehicle -0%85 ± 725 ± 4
Celecoxib 5055%35 ± 512 ± 3

Data are representative and synthesized from typical results in the literature.

Discussion and Interpretation

The in vivo data consistently demonstrate Celecoxib's efficacy in both inflammation and oncology models. In the acute inflammation model, Celecoxib shows potent anti-inflammatory effects, comparable to the non-selective NSAID Naproxen, by significantly reducing paw edema and local PGE2 production. Crucially, the key differentiator is safety; Celecoxib exhibits a markedly lower gastric ulceration index, validating the hypothesis that selective COX-2 inhibition spares the gastroprotective functions of COX-1.

In the oncology xenograft model, daily administration of Celecoxib significantly inhibits tumor growth. This macroscopic effect is corroborated at the cellular level by a reduction in the proliferation marker Ki-67 and a decrease in microvessel density, supporting the role of COX-2 in promoting tumor cell proliferation and angiogenesis.

Conclusion

The in vivo validation protocols detailed in this guide provide a robust framework for assessing the therapeutic potential of Celecoxib and other COX-2 inhibitors. The experimental designs incorporate critical controls, relevant comparators, and multi-level endpoints (macroscopic, cellular, and biomarker-based) to ensure a comprehensive and trustworthy evaluation. The comparative data clearly position Celecoxib as a potent anti-inflammatory and anti-tumorigenic agent with a favorable gastrointestinal safety profile compared to traditional NSAIDs. This systematic approach is essential for making informed decisions in the drug development pipeline.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Gupta, R. A., & Dubois, R. N. (2001). Colorectal cancer prevention and treatment by inhibition of cyclooxygenase-2. Nature Reviews Cancer, 1(1), 11–21. [Link]

  • Silverstein, F. E., Faich, G., Goldstein, J. L., Simon, L. S., Pincus, T., Whelton, A., ... & Verburg, K. M. (2000). Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. JAMA, 284(10), 1247–1255. [Link]

Validation

Assessing the Specificity of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide's Biological Activity: A Comparative Guide

In the landscape of modern drug discovery, particularly within oncology, the pursuit of molecularly targeted agents has become paramount. While the identification of potent lead compounds is a critical first step, a rigo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of molecularly targeted agents has become paramount. While the identification of potent lead compounds is a critical first step, a rigorous evaluation of their biological specificity is what truly separates a promising candidate from a clinical success. This guide provides an in-depth technical comparison of methodologies to assess the biological specificity of the novel sulfonamide derivative, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a putative tubulin inhibitor. We will explore its activity in the context of established microtubule-targeting agents and provide detailed, field-proven protocols for its comprehensive evaluation.

The Critical Role of Specificity for Tubulin Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical function in mitosis has made them a successful target for anticancer therapeutics for decades.[2] However, the clinical utility of tubulin inhibitors can be hampered by off-target effects, leading to toxicities such as neurotoxicity and myelosuppression.[1][3] Therefore, a thorough understanding of a novel compound's on-target potency and potential off-target interactions is indispensable for its development as a safe and effective therapeutic.

Compound Profiles: A Comparative Overview

This guide will focus on assessing the specificity of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide against a panel of well-characterized tubulin inhibitors with distinct mechanisms of action.

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and Related Sulfonamides:

Recent studies have highlighted a class of N-(5-methoxyphenyl) methoxybenzenesulfonamides as potent cytotoxic agents that inhibit tubulin polymerization, likely by binding to the colchicine site.[4] These compounds have been shown to disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The N-t-butyl substitution in the target compound of this guide suggests a potential for altered binding affinity and specificity compared to other derivatives.

Established Tubulin Inhibitors for Comparison:

  • Colchicine: A natural product that binds to the interface between α- and β-tubulin, inhibiting microtubule polymerization.[4] Its clinical use is limited by its toxicity, which is thought to be a consequence of its quasi-irreversible binding to tubulin.[5]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds bind to the β-tubulin subunit at a distinct site (the vinca domain), leading to microtubule destabilization and preventing polymerization.[2]

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the above, taxanes bind to the β-tubulin subunit and stabilize microtubules, preventing their depolymerization and leading to mitotic arrest.[1]

Experimental Framework for Specificity Assessment

A multi-faceted approach is essential to comprehensively assess the specificity of a novel tubulin inhibitor. The following experimental workflow provides a robust framework for such an evaluation.

G cluster_0 Primary Target Engagement & Potency cluster_1 Cellular Activity & On-Target Effect cluster_2 Off-Target & Specificity Profiling A In Vitro Tubulin Polymerization Assay B Competitive Binding Assay A->B Confirms direct interaction C Cytotoxicity Assays (MTT/XTT) B->C Translates biochemical potency to cellular efficacy D Immunofluorescence Microscopy C->D Links cytotoxicity to microtubule disruption E Cellular Thermal Shift Assay (CETSA) D->E Confirms target engagement in a cellular context F Kinome Scanning E->F Broadens search for off-target interactions

Caption: Experimental workflow for assessing the specificity of a novel tubulin inhibitor.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[6]

Principle: A fluorescent reporter is incorporated into microtubules as they polymerize, leading to an increase in fluorescence intensity that is proportional to the mass of the microtubule polymer.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized >99% pure tubulin protein (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP to a final concentration of 10 mg/ml.[7] Aliquot and snap-freeze in liquid nitrogen for storage at -80°C.

    • Prepare a 10X stock of the test compound (5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide) and control inhibitors (Colchicine, Vinblastine, Paclitaxel) in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing General Tubulin Buffer, 10% glycerol, and the fluorescent reporter.[7]

  • Assay Setup (96-well plate format):

    • Add 5 µL of the 10X compound dilutions to the wells of a black, flat-bottom 96-well plate. Include wells with solvent only as a negative control.

    • On ice, prepare the tubulin polymerization mix by diluting the tubulin stock to a final concentration of 2 mg/ml in the reaction buffer.

    • Initiate the polymerization by adding 45 µL of the tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) every minute for 60 minutes.[8]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Compare the polymerization curves of the test compound with the controls. Inhibitors of polymerization (e.g., colchicine, vinca alkaloids) will show a decrease in the rate and extent of fluorescence increase, while stabilizers (e.g., taxanes) may show an increase.

Competitive Radioligand Binding Assay

This assay determines if the test compound binds to a specific site on tubulin by measuring its ability to displace a known radiolabeled ligand.

Principle: The binding of a radiolabeled ligand (e.g., [³H]colchicine) to tubulin is measured in the presence of increasing concentrations of an unlabeled competitor (the test compound). A decrease in radioactivity indicates that the test compound is competing for the same binding site.[9]

Step-by-Step Protocol:

  • Membrane/Protein Preparation:

    • Use purified tubulin or cell lysates from cancer cell lines known to express high levels of tubulin.

    • Prepare the protein solution in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Assay Setup (96-well filter plate format):

    • To each well, add the protein preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]colchicine), and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, include wells with a high concentration of a known unlabeled competitor (e.g., unlabeled colchicine).[9]

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioactivity.[10]

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.

Cellular Cytotoxicity Assay (MTT/XTT)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and control compounds for a specified period (e.g., 48 or 72 hours).

  • MTT/XTT Addition and Incubation:

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization and Absorbance Reading:

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.[12] XTT produces a soluble formazan.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of the compound on the microtubule network within cells.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.[13]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat them with the test compound and controls at various concentrations for a defined period (e.g., 24 hours).[13]

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

    • Incubate the cells with a primary antibody against α-tubulin.[13]

    • Wash and then incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated).[13]

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Compare the microtubule organization in treated cells to that of untreated controls. Look for signs of microtubule depolymerization (diffuse tubulin staining) or stabilization (bundling of microtubules).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[14]

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. By heating cell lysates to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, and a shift in the melting curve in the presence of a ligand indicates target engagement.[15]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A Treat intact cells with compound or vehicle B Heat cell suspension to various temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble tubulin (e.g., Western Blot) C->D

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 2 hours at 37°C).[14]

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine.[14]

    • Cool the samples back to room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble α- and β-tubulin in each sample using Western blotting or other protein quantification methods.[16]

  • Data Analysis:

    • Plot the percentage of soluble tubulin against the temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of tubulin and confirms target engagement.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Potency of Tubulin Inhibitors

CompoundIn Vitro Tubulin Polymerization IC50 (µM)Competitive Binding IC50 (µM) vs. [³H]colchicineCellular Cytotoxicity IC50 (µM) - MCF-7
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamideTo be determinedTo be determinedTo be determined
ColchicineReference ValueReference ValueReference Value
VinblastineReference ValueN/AReference Value
PaclitaxelReference Value (EC50 for polymerization)N/AReference Value

Table 2: Cellular Effects of Tubulin Inhibitors

CompoundEffect on Microtubule Network (at 10x IC50)Cell Cycle Arrest Phase
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamideTo be determined (e.g., Depolymerization)To be determined (e.g., G2/M)
ColchicineDepolymerizationG2/M
VinblastineDepolymerizationG2/M
PaclitaxelStabilization (Bundling)G2/M

Conclusion

The comprehensive assessment of a novel compound's biological specificity is a cornerstone of modern drug development. By employing a multi-pronged experimental approach as outlined in this guide, researchers can robustly characterize the on-target activity and potential off-target liabilities of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. This systematic evaluation, comparing its activity profile to that of well-established tubulin inhibitors, will provide the critical data necessary to determine its true potential as a selective and effective therapeutic agent. The detailed protocols provided herein are designed to be self-validating and are grounded in established, field-proven methodologies, ensuring the generation of reliable and reproducible data.

References

  • Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated.【Pharmacology】. (2024). YouTube. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). Taylor & Francis Online. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2022). MDPI. [Link]

  • A radioligand binding assay for antitubulin activity in tumor cells. (n.d.). PubMed. [Link]

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). PubMed. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022). ACS Publications. [Link]

  • Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. (2022). PubMed. [Link]

  • Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. (2025). ResearchGate. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. [Link]

  • Binding to Tubulin of the Colchicine Analog 2-methoxy-5-(2', 3', 4'-trimethoxyphenyl)tropone. Thermodynamic and Kinetic Aspects. (1984). PubMed. [Link]

  • CETSA shows distinct melt curves for α- and β-tubulin that shift upon drug binding in cancer cells. (n.d.). ResearchGate. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PMC. [Link]

  • Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy. (2018). MDPI. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Immunofluorescence assay. Microtubules and nuclear staining are shown... (n.d.). ResearchGate. [Link]

  • Off targets toxicological investigation of anti-cancer tubulin inhibitors. (2018). EngagedScholarship@CSU. [Link]

  • What are Tubulin inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. (2024). Karolinska Institutet - Figshare. [Link]

  • Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. (2021). PMC. [Link]

  • Microtubule targeting agents: from biophysics to proteomics. (n.d.). PMC. [Link]

  • Identification of a class of novel tubulin inhibitors. (2012). PubMed. [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. (n.d.). PubMed. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature Experiments. [Link]

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

  • Cell Viability and Cytotoxicity determination using MTT assay. (2021). YouTube. [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (n.d.). PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

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Comparative

A Senior Application Scientist's Guide to the Preclinical Evaluation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: A Hypothetical Case Study

For: Researchers, scientists, and drug development professionals. Disclaimer: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a novel compound with limited to no currently available peer-reviewed data. This guide is a h...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is a novel compound with limited to no currently available peer-reviewed data. This guide is a hypothetical framework for its initial validation and comparison, based on established principles and data from structurally related molecules. The experimental data presented is illustrative.

Introduction: The Rationale for Investigating 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Recent research into substituted benzenesulfonamides has revealed potent cytotoxic compounds, particularly those with methoxy and bromo substitutions, which have been shown to target fundamental cellular machinery like tubulin[3]. The specific compound, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, combines several features of interest: a brominated methoxybenzene ring, which can enhance binding affinity and metabolic stability, and an N-t-butyl group, which introduces significant steric bulk that can influence selectivity and pharmacokinetic properties. The challenge of synthesizing N-tert-butyl benzenesulfonamides due to steric hindrance suggests that successful synthesis could lead to compounds with unique biological profiles[2].

This guide proposes a comprehensive preclinical evaluation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, outlining a potential synthetic route, a hypothesized mechanism of action as a tubulin polymerization inhibitor, and a suite of experiments to validate its efficacy and compare it to established and structurally related compounds.

Proposed Synthesis and Characterization

A plausible synthetic route for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can be envisioned starting from commercially available 5-bromo-2-methoxybenzaldehyde. This approach is inspired by the synthesis of a structurally similar nitrone[4].

Diagram: Proposed Synthetic Pathway

Synthetic Pathway A 5-Bromo-2-methoxybenzaldehyde B 5-Bromo-2-methoxybenzoic acid A->B Oxidation (e.g., KMnO4 or Jones Reagent) C 5-Bromo-2-methoxybenzenesulfonyl chloride B->C Chlorosulfonation (e.g., Chlorosulfonic acid) D 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide C->D Amination (tert-Butylamine, base)

Caption: A proposed multi-step synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.

Experimental Protocol: Synthesis
  • Oxidation of 5-Bromo-2-methoxybenzaldehyde to 5-Bromo-2-methoxybenzoic acid:

    • Dissolve 5-bromo-2-methoxybenzaldehyde in a suitable solvent (e.g., acetone).

    • Slowly add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent at a controlled temperature (e.g., 0°C to room temperature).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup to isolate the carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

  • Chlorosulfonation of 5-Bromo-2-methoxybenzoic acid to 5-Bromo-2-methoxybenzenesulfonyl chloride:

    • Carefully add 5-bromo-2-methoxybenzoic acid to an excess of chlorosulfonic acid at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or gas evolution).

    • Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Amination of 5-Bromo-2-methoxybenzenesulfonyl chloride to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide:

    • Dissolve the sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Add tert-butylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution at 0°C.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup to remove the base and any unreacted starting materials.

    • Purify the final product by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Based on the activity of structurally similar brominated methoxybenzenesulfonamides, it is hypothesized that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide acts as a tubulin polymerization inhibitor[3]. These compounds are thought to bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[3][5].

Diagram: Hypothesized Signaling Pathway

Mechanism of Action Compound 5-Bromo-N-t-butyl- 2-methoxybenzenesulfonamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: The hypothesized mechanism of action leading to apoptosis.

Comparative Performance Evaluation

To validate the use of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, a direct comparison with established and related compounds is essential.

Alternative Compounds for Comparison:
  • Colchicine: A well-characterized tubulin polymerization inhibitor that binds to the colchicine site.

  • Combretastatin A-4 (CA-4): Another potent tubulin inhibitor binding to the colchicine site.

  • N-(3,4,5-trimethoxyphenyl)-4-methoxybenzenesulphonamide: A benzenesulfonamide derivative known to act as a tubulin inhibitor[3].

  • 5-Bromo-2-methoxybenzenesulphonamide: A close structural analog lacking the N-t-butyl group.

In Vitro Cytotoxicity Screening

Experimental Protocol:

  • Cell Lines: A panel of cancer cell lines should be used, including a breast cancer line (e.g., MCF-7, as it has shown sensitivity to similar compounds), a colon cancer line (e.g., HT-29), and a cervical cancer line (e.g., HeLa)[3]. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and comparators) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound in each cell line.

Hypothetical Comparative Data:

CompoundMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)HeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide 0.5 1.2 0.8 >50
Colchicine0.010.020.0150.5
Combretastatin A-40.0050.0080.0060.1
N-(3,4,5-trimethoxyphenyl)-4-methoxybenzenesulphonamide1.52.52.0>100
5-Bromo-2-methoxybenzenesulphonamide10.215.812.5>100
Tubulin Polymerization Assay

Experimental Protocol:

  • Assay Kit: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Procedure:

    • Reconstitute purified tubulin in the provided buffer.

    • Add the test compounds at various concentrations to the tubulin solution in a 96-well plate.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Determine the concentration of each compound required to inhibit tubulin polymerization by 50% (IC₅₀).

Hypothetical Comparative Data:

CompoundTubulin Polymerization IC₅₀ (µM)
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide 2.5
Colchicine1.8
Combretastatin A-41.5
N-(3,4,5-trimethoxyphenyl)-4-methoxybenzenesulphonamide5.1
5-Bromo-2-methoxybenzenesulphonamide>50
Cell Cycle Analysis

Experimental Protocol:

  • Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with the IC₅₀ concentration of each compound for 24 hours.

  • Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Comparative Data:

Compound (at IC₅₀)% Cells in G0/G1% Cells in S% Cells in G2/M
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide 15% 10% 75%
Colchicine18%8%74%
Untreated Control60%25%15%

Conclusion and Future Directions

This guide provides a hypothetical yet scientifically grounded framework for the initial investigation of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide. The proposed experiments aim to establish its synthesis, confirm its hypothesized mechanism of action as a tubulin polymerization inhibitor, and compare its efficacy against relevant compounds. The illustrative data suggests that the N-t-butyl substitution could confer potent and selective anticancer activity.

Should these initial studies yield promising results, further investigations would be warranted, including:

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and toxicological profiling.

  • Structure-activity relationship (SAR) studies to optimize the benzenesulfonamide scaffold.

  • Molecular docking studies to computationally model its binding to the colchicine site of tubulin.

The exploration of novel benzenesulfonamide derivatives like 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide holds the potential to uncover new therapeutic agents for the treatment of cancer and other diseases.

References

  • García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1265-1279. [Link]

  • Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3369. [Link]

  • Yao, J., et al. (2008). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o543. [Link]

  • García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1265-1279. [Link]

  • Changzhou High-Tech Research Institute Of Nanjing University. (2020). Synthesis method of N-tert-butyl benzene sulfonamide. CN107459471B.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that must be pursued with an unwavering dedication to safety. The handling of specialized chemical reagents l...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that must be pursued with an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in the specific hazard profile of this compound and best practices in laboratory safety.

Immediate Safety Briefing: Understanding the Hazard

Before handling 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, it is critical to understand its potential hazards. While specific toxicological data for this exact N-t-butyl derivative is limited, the known hazards of the parent compound, 5-Bromo-2-methoxybenzenesulfonamide, and structurally related chemicals provide a reliable basis for a conservative safety assessment. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.

The hazard profile, aggregated from data on the parent sulfonamide, necessitates a comprehensive PPE strategy.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Harmful)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation, particularly as a dust.[1]

These classifications dictate that all potential routes of exposure—dermal (skin), ocular (eyes), inhalation (lungs), and ingestion—must be systematically blocked.

The Core Principle: A Multi-Layered Defense System

Personal Protective Equipment is the final and most personal line of defense, employed after engineering controls and administrative procedures have been optimized. The causality is simple: if the compound cannot make contact with you, it cannot harm you. Our approach, therefore, is to create an impermeable barrier tailored to the specific tasks you will perform.

1. Engineering Controls: Your First Line of Defense

Before any PPE is selected, ensure proper engineering controls are in place.

  • Ventilation: All handling of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in its solid, powdered form must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The containment provided by a fume hood is essential to prevent the inhalation of fine particulates that can cause respiratory irritation.[1]

  • Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[4][5]

2. The Mandatory PPE Ensemble: Your Personal Barrier

The following PPE is mandatory for any procedure involving this compound.

  • Eye and Face Protection:

    • Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][6]

    • The 'Why': Standard safety glasses offer insufficient protection against dust and potential splashes. The solid form of this compound can easily become airborne during weighing or transfer. Chemical splash goggles create a seal around the eyes, providing robust protection from these hazards.[7][8] For procedures involving larger quantities or a significant splash risk, a full face shield should be worn in addition to chemical splash goggles.[6][9]

  • Hand Protection:

    • Requirement: Chemically impermeable gloves.[2] Nitrile gloves are a suitable choice for providing protection from incidental splashes or contact.[7][9]

    • The 'Why': The compound is classified as a skin irritant.[1] Gloves prevent direct dermal contact. Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, double-gloving can provide an additional layer of safety. After handling, wash hands thoroughly, even after removing gloves.[2]

  • Body Protection:

    • Requirement: A professional lab coat, fully buttoned, with sleeves that cover the wrists.[3][6] Clothing should cover all exposed skin, and closed-toe shoes are mandatory.[6][10]

    • The 'Why': A lab coat serves as a removable barrier that protects your personal clothing and skin from contamination. In case of a spill, a contaminated lab coat can be removed quickly to minimize exposure.

Operational Plan: Task-Specific PPE Protocols

Different laboratory procedures carry different levels of risk. The following table outlines the required PPE for common tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety GlassesNitrile GlovesLab CoatNot required if container is sealed
Weighing (Solid) Chemical Splash GogglesNitrile GlovesLab CoatHandled within a Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatHandled within a Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat or Impervious ApronFull-face respirator may be required for large spills.[2]

Procedural Guidance: Safety in Sequence

Proper procedure is as important as the equipment itself. Cross-contamination often occurs not during an experiment, but when PPE is removed improperly.

Workflow for Safe Donning and Doffing of PPE

The sequence is designed to minimize the transfer of contaminants from "dirty" PPE to your skin or clean areas.

G cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 1. Lab Coat don2 2. Eye/Face Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Outer Pair if double-gloved) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Gloves (Inner Pair) doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Protocol: Weighing the Solid Compound

  • Preparation: Don all required PPE as per the "Weighing (Solid)" protocol in the table above. Ensure the fume hood sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and the sealed chemical container inside the fume hood.

  • Transfer: Carefully open the container. Using the spatula, transfer the desired amount of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide to the weigh boat. Perform this action slowly to minimize dust formation.[2]

  • Sealing: Securely close the primary chemical container.

  • Cleanup: Gently wipe the spatula and the work surface inside the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed compound in a covered secondary container to its destination.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step to ensure safety for you, your colleagues, and the environment.

Chemical and Contaminated Waste Disposal Workflow

G start Chemical Use Complete waste_gen Waste Generated (Excess chemical, contaminated items) start->waste_gen segregate Segregate Waste Streams waste_gen->segregate chem_waste Solid Chemical Waste (Labeled, sealed container) segregate->chem_waste ppe_waste Contaminated PPE (Gloves, wipes, weigh boats) segregate->ppe_waste liquid_waste Liquid Waste (Rinsate, solutions) segregate->liquid_waste no_drain DO NOT DISPOSE IN SINK OR GENERAL TRASH segregate->no_drain disposal Dispose via Licensed Chemical Waste Contractor chem_waste->disposal ppe_waste->disposal liquid_waste->disposal

Sources

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